Product packaging for 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde(Cat. No.:CAS No. 130274-66-7)

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Cat. No.: B146278
CAS No.: 130274-66-7
M. Wt: 179.22 g/mol
InChI Key: FLEUCSJFRKWMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B146278 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde CAS No. 130274-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-8(4-2)10(6-13)11-9(7)5-12/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEUCSJFRKWMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1CC)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, focusing on its physicochemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Core Compound Properties

Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, characterization, and integration into drug discovery pipelines.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
CAS Number 130274-66-7[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 3,4-diethylpyrrole. A common and effective method for the formylation of electron-rich heterocyclic compounds like pyrroles is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction.

Materials:

  • 3,4-diethylpyrrole

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: Dissolve 3,4-diethylpyrrole in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature, typically between 0°C and room temperature. The reaction mixture is then stirred for several hours to allow for the electrophilic substitution to occur at the 2 and 5 positions of the pyrrole ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into a beaker of crushed ice and water to hydrolyze the intermediate iminium salt. The aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The resulting mixture is extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Synthesis cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrrole 3,4-diethylpyrrole Pyrrole->Iminium_Intermediate Final_Product This compound Iminium_Intermediate->Final_Product H2O Workup

Caption: Synthesis of this compound.

Applications in Drug Development

While specific biological signaling pathways for this compound are not extensively documented, pyrrole-containing compounds are of significant interest in medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. For instance, some pyrrole derivatives act as inhibitors of bacterial enzymes, highlighting their potential as novel antibiotics. The dicarbaldehyde functional groups on the pyrrole ring of the title compound make it a valuable synthetic intermediate for the construction of more complex molecules, such as macrocycles and Schiff base ligands, which are used in the development of therapeutic and diagnostic agents.[5]

References

A Technical Guide to 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, a key synthetic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties and Solubility

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Ethyl AcetateSolubleUsed as an extraction solvent during the workup phase of synthesis, indicating good solubility.[1]
WaterSparingly Soluble / InsolubleIn synthesis protocols, the product is often washed with water or extracted from aqueous solutions, suggesting low solubility in water.[1]
DichloroethaneSolubleUtilized as a solvent in the Vilsmeier-Haack formylation reaction for the synthesis of related pyrrole dicarbaldehydes.
Diethyl EtherSolubleEmployed as a solvent for the synthesis of related pyrrole derivatives, suggesting solubility.[2]
EthanolSolubleUsed in combination with sodium hydroxide for reactions involving related pyrrole esters, indicating solubility.[2]
HexanesSparingly Soluble / InsolubleUsed as a recrystallization solvent for similar pyrrole compounds, implying that the compound is likely less soluble in nonpolar solvents at room temperature.[2]

Experimental Protocols

General Protocol for Solubility Determination

A standardized experimental protocol to quantitatively determine the solubility of this compound in various solvents can be established as follows.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, ethyl acetate, etc.)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

  • Sample Extraction and Filtration: Carefully extract a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the extracted liquid using a syringe filter compatible with the solvent to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Synthesis of Pyrrole-2,5-dicarbaldehydes

The synthesis of pyrrole-2,5-dicarbaldehydes can be achieved through various methods. A common approach involves the formylation of a pyrrole precursor. The following diagram illustrates a generalized workflow for the synthesis of pyrrole-2,5-dicarbaldehydes.

G cluster_synthesis Synthesis Workflow start Start with Pyrrole Precursor reaction Vilsmeier-Haack Reaction (POCl3, DMF) start->reaction hydrolysis Hydrolysis (e.g., Aqueous NaOH) reaction->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pyrrole-2,5-dicarbaldehyde purification->product

Caption: Generalized workflow for the synthesis of pyrrole-2,5-dicarbaldehydes.

Biological Context

While specific signaling pathways involving this compound are not extensively documented, related pyrrole compounds have been investigated for their biological activities. For instance, some pyrrole derivatives have shown potential as antibacterial agents by acting as quorum sensing inhibitors.[3][4] The core pyrrole structure is a common motif in various biologically active molecules and natural products. The functionalization with diethyl and dicarbaldehyde groups provides a scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. This compound is a key heterocyclic building block, notably utilized in the synthesis of complex macrocycles such as porphyrins and Schiff base ligands. While detailed experimental data for this specific molecule is not widely consolidated, this document compiles available information and provides expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. This guide also outlines a probable synthetic pathway and the associated experimental protocols.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 130274-66-7 Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 179.22 g/mol

PropertyValue
Appearance Expected to be a solid
Solubility Likely soluble in common organic solvents such as chloroform, dichloromethane, and THF
Stability Should be stored under an inert atmosphere, as pyrroles can be sensitive to air and light

Synthesis Pathway

The synthesis of this compound is most likely achieved through the Vilsmeier-Haack formylation of 3,4-diethylpyrrole. This reaction is a well-established method for the formylation of electron-rich heterocycles like pyrroles.

Vilsmeier-Haack Synthesis A 3,4-Diethylpyrrole C Iminium Salt Intermediate A->C Electrophilic Substitution B Vilsmeier Reagent (POCl₃, DMF) B->C D This compound C->D E Hydrolysis (H₂O) E->D

Caption: Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized experimental protocol based on standard Vilsmeier-Haack reaction conditions for pyrroles.

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 3,4-diethylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then stirred at room temperature for a specified time, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, the mixture is carefully poured into an ice-water mixture and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not available in the public domain within the scope of this search, the following tables summarize the expected spectroscopic data based on the known effects of the functional groups and analysis of similar structures.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would show distinct signals for the N-H proton, the aldehyde protons, and the protons of the two equivalent ethyl groups.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Broad Singlet1HN-H
~9.0 - 9.5Singlet2H-CHO
~2.7 - 2.9Quartet4H-CH₂-CH₃
~1.2 - 1.4Triplet6H-CH₂-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ) (ppm)Assignment
~180 - 185-CHO
~135 - 140C3/C4
~125 - 130C2/C5
~18 - 22-CH₂-CH₃
~13 - 16-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300 - 3400N-H stretch
~2970, 2870C-H stretch (aliphatic)
~1650 - 1680C=O stretch (aldehyde)
~1550 - 1600C=C stretch (pyrrole ring)
Mass Spectrometry
m/zAssignment
179.22[M]⁺ (Molecular Ion)
150[M-CHO]⁺
122[M-2CHO+H]⁺

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound after its synthesis.

Spectroscopic Analysis Workflow A Synthesized Product B Purification (Column Chromatography) A->B C Purity Check (TLC, HPLC) B->C D Structure Elucidation C->D E ¹H NMR D->E Proton Environment F ¹³C NMR D->F Carbon Skeleton G Mass Spectrometry D->G Molecular Weight H IR Spectroscopy D->H Functional Groups I Final Characterized Compound E->I F->I G->I H->I

Caption: Workflow for the analysis of the synthesized compound.

Conclusion

This compound is a valuable, though not extensively characterized in public literature, intermediate in organic synthesis. The synthetic route via Vilsmeier-Haack formylation is a reliable method for its preparation. The expected spectroscopic data presented in this guide provide a strong basis for its identification and characterization by researchers in the field. It is anticipated that the actual experimental data, when published, will be in close agreement with the predictions outlined herein. Professionals in drug development can utilize this information for the design and synthesis of novel pyrrole-based compounds with potential therapeutic applications.

Analysis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and spectroscopic characteristics of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, a key heterocyclic compound. Due to the limited availability of specific experimental ¹H NMR data for this exact molecule in publicly accessible databases, this document outlines the expected spectroscopic features based on the analysis of structurally similar compounds. It also provides a standardized protocol for acquiring such data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole ring, the ethyl substituents, and the aldehyde groups. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are derived from established principles of NMR spectroscopy and data from analogous structures found in chemical literature.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
NH (Pyrrole)9.0 - 11.0Broad Singlet1H-
CHO (Aldehyde)9.5 - 10.0Singlet2H-
CH₂ (Ethyl)2.5 - 3.0Quartet4H~7.5
CH₃ (Ethyl)1.1 - 1.4Triplet6H~7.5

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Structural Elucidation and Proton Assignments

The chemical structure of this compound dictates the expected NMR signals. The symmetry of the molecule simplifies the spectrum, with the two ethyl groups and two aldehyde groups being chemically equivalent.

Figure 1. Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the NH proton.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Tune and shim the probe to the specific solvent used to optimize the magnetic field homogeneity.

  • Set the sample temperature, typically 298 K (25 °C).

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the peak multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum follows a logical progression from data acquisition to structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Final Confirmation SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acq->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration Calibration->Integration Multiplicity Multiplicity Analysis Calibration->Multiplicity Assignment Proton Assignment Integration->Assignment Multiplicity->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Figure 2. Workflow for ¹H NMR spectral analysis.

This technical guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound and a robust protocol for its experimental determination. The application of this methodology will enable researchers to confidently acquire and interpret the necessary data for their research and development endeavors.

The Versatile Heterocyclic Core: A Technical Guide to 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, characterized by a central pyrrole ring flanked by two reactive aldehyde groups and substituted with ethyl groups at the 3 and 4 positions, make it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes the key physicochemical and spectroscopic properties of the closely related and parent pyrrole compounds. This data provides a foundational understanding of the expected characteristics of the target molecule.

PropertyValueReference Compound
Molecular Formula C10H13NO2This compound
Molecular Weight 179.22 g/mol This compound
Melting Point Not Reported-
Solubility Not Reported-
¹H NMR Not Reported-
¹³C NMR Not Reported-
IR Spectroscopy Not Reported-
Mass Spectrometry Not Reported-

Note: The lack of publicly available, specific data for the title compound highlights an opportunity for further research and characterization.

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 3,4-diethylpyrrole. This reaction introduces two formyl groups at the electron-rich 2 and 5 positions of the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-diethylpyrrole (General Procedure)

The following is a general experimental protocol for the Vilsmeier-Haack reaction, which can be adapted for the synthesis of this compound from 3,4-diethylpyrrole.[1][2]

Materials:

  • 3,4-diethylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, as solvent)

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Vilsmeier Reagent: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF). Stir the mixture at this temperature for a predetermined time to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

  • Formylation: Dissolve 3,4-diethylpyrrole in a suitable solvent such as dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the addition of an aqueous solution of sodium acetate. The mixture is then extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield this compound.

Yield: While the specific yield for the diformylation of 3,4-diethylpyrrole is not reported, Vilsmeier-Haack reactions on similar substrates can proceed with moderate to good yields.

Vilsmeier_Haack_Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Diethylpyrrole 3,4-diethylpyrrole Diethylpyrrole->Iminium_Intermediate Electrophilic Attack Dicarbaldehyde This compound Iminium_Intermediate->Dicarbaldehyde Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Dicarbaldehyde Schiff_Base_Formation Dicarbaldehyde This compound Schiff_Base_Ligand Schiff Base Ligand Dicarbaldehyde->Schiff_Base_Ligand Condensation (2:2) Diamine 1,2-diamino-4,5-dimethoxybenzene Diamine->Schiff_Base_Ligand Uranyl_Complex Uranyl(VI) Schiff Base Complex Schiff_Base_Ligand->Uranyl_Complex Chelation Uranyl_Ion UO₂²⁺ Uranyl_Ion->Uranyl_Complex Porphyrinoid_Synthesis cluster_porphyrin Porphyrin Synthesis ('3+1' Approach) cluster_texaphyrin Texaphyrin Synthesis Tripyrrane Tripyrrane Derivative Porphyrin β-diethyl substituted Porphyrin Tripyrrane->Porphyrin Condensation Dicarbaldehyde_P This compound Dicarbaldehyde_P->Porphyrin Tripyrrane_T Substituted Tripyrrane Texaphyrin Texaphyrin Analogue Tripyrrane_T->Texaphyrin Condensation Dicarbaldehyde_T This compound Dicarbaldehyde_T->Texaphyrin

References

Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Substituted pyrrole-2,5-dicarbaldehydes are versatile heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules. Their unique structural features, characterized by a central pyrrole ring flanked by two reactive aldehyde groups, make them highly valuable precursors in medicinal chemistry, materials science, and sensor technology. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this important class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of substituted pyrrole-2,5-dicarbaldehydes in their respective fields. This document details key synthetic methodologies, presents quantitative data on their biological activities, and outlines experimental protocols for their synthesis and application.

Introduction

The pyrrole nucleus is a fundamental structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of two formyl groups at the 2 and 5 positions of the pyrrole ring significantly enhances its chemical reactivity and opens up a plethora of synthetic possibilities. Substituted pyrrole-2,5-dicarbaldehydes are, therefore, key intermediates in the construction of complex molecular architectures with tailored properties.

The aldehyde functionalities readily undergo condensation reactions, particularly with amines to form Schiff bases, which can be further modified or used as ligands for metal complexes.[3] This reactivity is the cornerstone of many of their applications, from the development of novel therapeutics to the fabrication of advanced materials. This guide will explore the synthetic pathways to access these compounds and delve into their most promising applications.

Synthesis of Substituted Pyrrole-2,5-dicarbaldehydes

The synthesis of pyrrole-2,5-dicarbaldehydes can be challenging due to the propensity of the pyrrole ring to undergo polymerization or side reactions under harsh conditions. However, several effective methods have been developed to access these compounds with various substitution patterns.

General Synthetic Strategies

Two classical and widely used methods for the synthesis of the pyrrole core are the Paal-Knorr and Knorr pyrrole syntheses.

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4][5][6] It is a highly efficient method for preparing a wide variety of substituted pyrroles.

  • Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[7]

While these methods are excellent for forming the pyrrole ring, the direct introduction of two formyl groups at the 2 and 5 positions often requires subsequent functionalization steps.

A more direct and widely used method for the formylation of electron-rich aromatic rings, including pyrroles, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[7][8][9][10] However, achieving diformylation at the 2 and 5 positions can be challenging due to the deactivating effect of the first introduced formyl group.

A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehyde and its 3-mono- and 3,4-disubstituted derivatives involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis. This method provides good overall yields ranging from 32% to 90%.[11][12]

Below is a logical workflow for the general synthesis of substituted pyrrole-2,5-dicarbaldehydes.

G cluster_start Starting Materials cluster_synthesis Synthesis of Pyrrole Core cluster_formylation Formylation cluster_product Final Product Substituted Pyrrole Substituted Pyrrole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Substituted Pyrrole->Vilsmeier-Haack Reaction Dithiolane Protection/Hydrolysis Dithiolane Protection/Hydrolysis Substituted Pyrrole->Dithiolane Protection/Hydrolysis 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Paal-Knorr Synthesis Paal-Knorr Synthesis 1,4-Dicarbonyl Compound->Paal-Knorr Synthesis Paal-Knorr Synthesis->Substituted Pyrrole Knorr Synthesis Knorr Synthesis Knorr Synthesis->Substituted Pyrrole Substituted Pyrrole-2,5-dicarbaldehyde Substituted Pyrrole-2,5-dicarbaldehyde Vilsmeier-Haack Reaction->Substituted Pyrrole-2,5-dicarbaldehyde Dithiolane Protection/Hydrolysis->Substituted Pyrrole-2,5-dicarbaldehyde

General synthetic routes to substituted pyrrole-2,5-dicarbaldehydes.
Detailed Experimental Protocols

This protocol provides a general procedure for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Primary amine (e.g., aniline)

  • Iron(III) chloride (catalyst)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in water.

  • Add a catalytic amount of iron(III) chloride to the solution.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for the appropriate time (monitored by TLC).

  • After completion of the reaction, extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

This protocol outlines a general procedure for the formylation of an electron-rich pyrrole.

Materials:

  • Substituted pyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine

Procedure:

  • To a solution of the substituted pyrrole (1.0 eq) in DMF, add POCl₃ (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 6.5 hours.

  • Cool the mixture to 0 °C and add a solution of sodium acetate (5.6 eq) in water.

  • Stir for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the formylated pyrrole.[8]

Applications in Medicinal Chemistry

Substituted pyrrole-2,5-dicarbaldehydes and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of pyrrole derivatives. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Some alkynylated pyrrole derivatives have shown significant cytotoxicity against a panel of human cancer cell lines.[13] For instance, certain derivatives have been found to arrest the cell cycle in the G0/G1 phase and induce apoptosis.[13]

Table 1: Anticancer Activity of Selected Alkynylated Pyrrole Derivatives [13]

CompoundU251 (IC₅₀, µM)A549 (IC₅₀, µM)769-P (IC₅₀, µM)HepG2 (IC₅₀, µM)HCT-116 (IC₅₀, µM)
12l 2.29 ± 0.183.49 ± 0.30>50>50>50

The mechanism of action for some of these compounds involves the modulation of key signaling pathways. For example, certain 4-propargyl-substituted 1H-pyrroles have been shown to induce apoptosis and autophagy by inhibiting the extracellular signal-regulated kinase (ERK) signaling pathway.[8] Another study on pyrrole-tethered bisbenzoxazole derivatives revealed that they induce apoptosis through the activation of the caspase-9-mediated pathway.[11]

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Pyrrole Derivative Pyrrole Derivative ERK Inhibition ERK Inhibition Pyrrole Derivative->ERK Inhibition Caspase-9 Activation Caspase-9 Activation Pyrrole Derivative->Caspase-9 Activation Bcl-2 Family Modulation Bcl-2 Family Modulation Pyrrole Derivative->Bcl-2 Family Modulation Cell Cycle Arrest Cell Cycle Arrest Pyrrole Derivative->Cell Cycle Arrest Apoptosis Apoptosis ERK Inhibition->Apoptosis Autophagy Autophagy ERK Inhibition->Autophagy Caspase-9 Activation->Apoptosis Bcl-2 Family Modulation->Apoptosis

Apoptosis induction pathways modulated by pyrrole derivatives.
Antimicrobial Activity

Schiff bases derived from pyrrole-2,5-dicarbaldehydes and their metal complexes have demonstrated significant antibacterial and antifungal activities.[3] The imine linkage in Schiff bases is often crucial for their biological activity.

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives [3][14]

CompoundOrganismMIC (µg/mL)
Pyrrole benzamide derivativeStaphylococcus aureus3.12 - 12.5
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7
Phallusialide AMRSA32
Phallusialide BEscherichia coli64
Ethyl 5-chloro-2-methy-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylateProteus mirabilis7.81

This protocol describes the synthesis of a Schiff base from pyrrole-2-carboxaldehyde and an aniline derivative, followed by an evaluation of its antimicrobial activity.

Part A: Synthesis of Schiff Base

  • Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a substituted aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Part B: Antimicrobial Assay (Disc Diffusion Method) [15]

  • Prepare Mueller-Hinton agar plates for bacteria or Potato Dextrose Agar plates for fungi.

  • Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Impregnate sterile paper discs with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plates.

  • Include a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Applications in Materials Science

The conjugated π-system of the pyrrole ring, combined with the reactive aldehyde groups, makes substituted pyrrole-2,5-dicarbaldehydes valuable monomers for the synthesis of conducting polymers and other functional materials.

Organic Electronics

Polypyrrole is a well-known conducting polymer with applications in various electronic devices.[16][17] The incorporation of functional groups through the use of substituted pyrrole monomers can be used to tune the electronic and physical properties of the resulting polymers. Pyrrole-2,5-dicarbaldehyde can be used in the synthesis of polypyrrole derivatives, which can overcome the insolubility issues of the parent polypyrrole.[12][18] These materials have potential applications in organic field-effect transistors (OFETs), sensors, and solar cells.[17][18][19][20]

G Substituted Pyrrole-2,5-dicarbaldehyde Substituted Pyrrole-2,5-dicarbaldehyde Polymerization Polymerization Substituted Pyrrole-2,5-dicarbaldehyde->Polymerization Functional Polypyrrole Functional Polypyrrole Polymerization->Functional Polypyrrole Device Fabrication Device Fabrication Functional Polypyrrole->Device Fabrication Organic Field-Effect Transistor (OFET) Organic Field-Effect Transistor (OFET) Device Fabrication->Organic Field-Effect Transistor (OFET) Sensor Sensor Device Fabrication->Sensor Solar Cell Solar Cell Device Fabrication->Solar Cell

Workflow for the application of pyrrole-2,5-dicarbaldehydes in organic electronics.

This protocol provides a general outline for the fabrication of a bottom-gate, bottom-contact OFET using a spin-coating method.

Materials:

  • Substituted pyrrole-2,5-dicarbaldehyde derived polymer

  • Heavily doped silicon wafer with a SiO₂ dielectric layer (substrate)

  • Solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Photoresist and developer

  • Metal for source/drain electrodes (e.g., gold)

  • Metal for gate electrode (e.g., aluminum)

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Gate Electrode Deposition: Deposit a layer of aluminum on the backside of the silicon wafer by thermal evaporation to serve as the gate electrode.

  • Source/Drain Electrode Patterning:

    • Spin-coat a layer of photoresist onto the SiO₂ surface.

    • Use photolithography to pattern the source and drain electrode geometry.

    • Deposit a thin layer of gold by thermal evaporation.

    • Lift off the photoresist to leave the patterned source and drain electrodes.

  • Semiconductor Deposition:

    • Prepare a solution of the substituted polypyrrole derivative in a suitable organic solvent.

    • Spin-coat the polymer solution onto the substrate, covering the source and drain electrodes and the channel region.

    • Anneal the film at an appropriate temperature to remove residual solvent and improve film morphology.

  • Device Characterization: Characterize the electrical properties of the fabricated OFET using a semiconductor parameter analyzer to measure output and transfer characteristics.

Fluorescent Sensors

The dicarbaldehyde functionality is ideal for the development of chemosensors. Condensation with various amines can lead to Schiff base derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or anions.[15] The design of the Schiff base ligand determines the selectivity and sensitivity of the sensor. For example, diketopyrrolopyrrole (DPP) based dyes have been used to create fluorescent pH sensors.[21]

Conclusion

Substituted pyrrole-2,5-dicarbaldehydes are a class of compounds with immense potential in both medicinal chemistry and materials science. Their versatile reactivity allows for the synthesis of a wide range of derivatives with tailored properties. In the realm of drug discovery, these compounds have shown promise as anticancer and antimicrobial agents, with some derivatives exhibiting potent activity and well-defined mechanisms of action. In materials science, they serve as valuable building blocks for the creation of novel organic electronic materials and fluorescent sensors.

This technical guide has provided a comprehensive overview of the synthesis and applications of substituted pyrrole-2,5-dicarbaldehydes, including detailed experimental protocols and quantitative data. It is hoped that this information will serve as a valuable resource for researchers and stimulate further investigation into this exciting and promising area of chemical science. The continued exploration of this class of compounds is expected to lead to the development of new and innovative solutions to challenges in medicine and technology.

References

Reactivity of Aldehyde Groups in Pyrrole Dicarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of aldehyde groups present in pyrrole dicarbaldehyde isomers. Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding the reactivity of functionalized pyrroles, such as pyrrole dicarbaldehydes, is crucial for the design and synthesis of novel therapeutic agents and advanced materials. This document details the differential reactivity of the formyl groups, key reaction types, comprehensive experimental protocols, and quantitative data to support synthetic planning and execution.

Core Concepts: Electronic Structure and Reactivity

The reactivity of the aldehyde groups in pyrrole dicarbaldehyde is intrinsically linked to the electronic properties of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle, which modulates the electrophilicity of the carbonyl carbons of the attached aldehyde groups. However, the aldehyde groups themselves are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. This interplay of electronic effects governs the specific reactivity and potential for selective functionalization of the dicarbaldehyde molecule.

For dicarbaldehydes like pyrrole-2,5-dicarbaldehyde and pyrrole-3,4-dicarbaldehyde, the two symmetrically placed aldehyde groups possess theoretically identical reactivity. However, selective mono-functionalization can often be achieved under carefully controlled stoichiometric and reaction conditions. In asymmetrically substituted isomers, such as pyrrole-2,4-dicarbaldehyde, the electronic environment of each aldehyde group differs, leading to inherent differential reactivity.

Differential Reactivity and Selective Functionalization

Achieving selective reaction at one of two identical functional groups is a significant challenge in synthetic chemistry. In pyrrole dicarbaldehydes, this can be accomplished by controlling stoichiometry or by exploiting subtle differences in the reactivity of intermediates.

A notable example of inherent differential reactivity is observed in the reaction of 1-methylpyrrole-2,4-dicarboxaldehyde with aniline. Studies using ¹³C NMR spectroscopy have shown that the reaction occurs preferentially at the 4-CHO group. When one equivalent of aniline is used, two mono-imine products are formed in a roughly 2:1 ratio, with the major product being the imine at the C-4 position. This selectivity is attributed to the different electronic environments of the C-2 and C-4 positions on the pyrrole ring.

Furthermore, studies on the analogous pyrrole-2,5-dicarboxylates have demonstrated that selective mono-reduction to the corresponding alcohol can be achieved using diisobutylaluminum hydride (DIBAL-H). This selectivity is attributed to the crucial role of the unprotected N-H proton of the pyrrole ring, suggesting that coordination with the reagent may differentiate the two ester groups. A similar principle can be applied to control the reactivity of dicarbaldehydes.

G Logical Flow for Selective Mono-functionalization A Pyrrole Dicarbaldehyde (e.g., 2,5-isomer) D Mono-functionalized Intermediate A->D Reaction Step 1 B Reactant (1 equivalent) B->D C Controlled Conditions (Low Temp, etc.) C->D F Di-functionalized (Asymmetric Product) D->F Reaction Step 2a H Di-functionalized (Symmetric Product) D->H Reaction Step 2b E Second Reactant (Different Reagent) E->F G Second Reactant (Excess of First Reagent) G->H

Figure 1: Selective Mono-functionalization Workflow.

Key Synthetic Transformations

The aldehyde groups of pyrrole dicarbaldehyde readily undergo a variety of classical carbonyl reactions, making them versatile synthons for constructing more complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration. This reaction is highly effective for forming new carbon-carbon double bonds. For pyrrole aldehydes, it provides a route to vinyl-pyrrole derivatives, which are valuable in materials science and as pharmaceutical intermediates.

G Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Active Methylene (Z-CH2-Z') C Enolate Intermediate A->C + Base B Base (e.g., Piperidine) E Aldol Addition Intermediate C->E Nucleophilic Attack D Pyrrole Aldehyde D->E F Final Product (α,β-unsaturated) E->F - H2O

Figure 2: Mechanism of the Knoevenagel Condensation.
Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl group with a phosphorus ylide (Wittig reagent). A key advantage is the unambiguous placement of the double bond. This reaction can be applied to pyrrole dicarbaldehydes to introduce a wide range of alkenyl substituents.

G Wittig Reaction Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination A Triphenylphosphine C Phosphonium Salt A->C SN2 B Alkyl Halide B->C E Phosphorus Ylide C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E G Oxaphosphetane Intermediate E->G [2+2] Cycloaddition F Pyrrole Aldehyde F->G H Alkene Product G->H Cycloreversion I Triphenylphosphine Oxide G->I

Figure 3: Mechanism of the Wittig Reaction.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot process is highly efficient for synthesizing secondary and tertiary amines from pyrrole dicarbaldehydes.

Quantitative Data Summary

The following tables summarize key quantitative data from representative reactions involving pyrrole aldehydes.

Table 1: Reaction Yields for Knoevenagel Condensation of 1H-Pyrrole-2-carbaldehyde [1][2]

Active Methylene Compound (Substituent on Phenyl Acetonitrile)Catalyst / Solvent SystemYield (%)
H (Phenyl Acetonitrile)Piperidine / [BMIM][Br]98
4-MethoxyPiperidine / [BMIM][Br]95
4-ChloroPiperidine / [BMIM][Br]96
4-BromoPiperidine / [BMIM][Br]92
4-NitroPiperidine / [BMIM][Br]85
4-TrifluoromethylPiperidine / [BMIM][Br]94
3,4-DichloroPiperidine / [BMIM][Br]97

Reaction Conditions: 1H-Pyrrole-2-carbaldehyde (1 mmol), phenyl acetonitrile derivative (1 mmol), piperidine (0.1 mmol), ionic liquid (2 mL), room temperature, 2h.

Table 2: Spectroscopic Data for Pyrrole-2,5-dicarbaldehyde and a Representative Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Pyrrole-2,5-dicarbaldehyde (in DMSO-d₆)12.6 (br s, 1H, NH), 9.6 (s, 2H, CHO), 7.2 (s, 2H, Pyrrole-H)181.0 (CHO), 138.0 (C2/C5), 122.0 (C3/C4)[ChemicalBook Data]
N,N'-bis(pyrrol-2-ylmethylene)-1,2-diaminobenzene (in CDCl₃)8.3 (s, 2H, CH=N), 7.2-7.4 (m, 4H, Ar-H), 6.9 (m, 2H, Pyrrole-H), 6.7 (m, 2H, Pyrrole-H), 6.3 (m, 2H, Pyrrole-H)150.6 (CH=N), 145.7 (Ar C-N), 130.9 (Pyrrole C2), 127.8 (Ar-CH), 123.7 (Pyrrole-CH), 120.0 (Ar-CH), 116.5 (Pyrrole-CH), 110.1 (Pyrrole-CH)[ResearchGate Data]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of pyrrole dicarbaldehydes.

Protocol: Knoevenagel Condensation in Ionic Liquid[1][2]

This protocol describes the condensation of 1H-pyrrole-2-carbaldehyde with a substituted phenyl acetonitrile.

  • Preparation: To a 10 mL round-bottom flask, add 1H-pyrrole-2-carbaldehyde (e.g., 95 mg, 1.0 mmol) and the desired substituted phenyl acetonitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) (2 mL) to the flask, followed by the addition of piperidine (10 µL, 0.1 mmol) as a catalyst.

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, add water (10 mL) to the reaction mixture. The product will precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold diethyl ether. Dry the product under vacuum to yield the pure 3-substituted-(1H-pyrrol-2-yl)acrylonitrile. Further purification can be achieved by recrystallization if necessary.

Protocol: One-Pot Aqueous Wittig Reaction (Adapted)[3]

This general protocol can be adapted for the olefination of pyrrole dicarbaldehydes using a stabilized or non-stabilized ylide. For mono-olefination, 1.0 equivalent of the phosphonium salt should be used.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 mmol).

  • Reaction Setup: Add pyrrole-2,5-dicarbaldehyde (1.0 mmol) to the flask. Add dichloromethane (10 mL) as the solvent and begin stirring to dissolve the solids.

  • Ylide Generation and Reaction: Prepare a 50% aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the stirred reaction mixture over 5-10 minutes. A color change (typically to yellow or orange) indicates the formation of the ylide. Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel. Add 10 mL of water and 10 mL of dichloromethane. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 10 mL portions of dichloromethane.

  • Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will be a mixture of the alkene product and triphenylphosphine oxide. Purify the desired alkene product by column chromatography on silica gel.

Protocol: General Reductive Amination (Adapted)[4]

This protocol outlines a general procedure for the reductive amination of an aldehyde, which can be applied to pyrrole dicarbaldehydes.

  • Imine Formation: In a round-bottom flask, dissolve the pyrrole dicarbaldehyde (1.0 mmol) in methanol (10 mL). Add the desired primary or secondary amine (1.0 mmol for mono-amination). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the desired amine.

G General Experimental Workflow A 1. Combine Reactants (Pyrrole Dicarbaldehyde, Reagent, Solvent, Catalyst) B 2. Reaction (Stirring, Heating/Cooling, Time) A->B C 3. Monitor Progress (TLC, GC-MS, etc.) B->C D 4. Quench Reaction & Work-up (Extraction) C->D Reaction Complete E 5. Isolate Crude Product (Dry & Concentrate) D->E F 6. Purify Product (Column Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Figure 4: A Generalized Workflow for Synthetic Procedures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Base Ligands Using 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff base ligands derived from pyrrole-containing scaffolds have garnered significant interest in coordination chemistry and drug development. Their versatile coordination capabilities with various metal ions have led to the development of complexes with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The use of a dialdehyde, such as 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, as a precursor opens the door to the synthesis of more complex structures, including macrocyclic and polymeric ligands. These intricate structures can encapsulate metal ions, forming stable complexes with potential applications in catalysis, bio-imaging, and therapeutics.

The formation of Schiff bases occurs through the condensation reaction between a primary amine and an aldehyde. In the case of this compound, the presence of two aldehyde groups allows for reactions with diamines to yield macrocyclic structures, often through a [2+2] or [3+3] condensation, or polymeric chains. The size of the resulting macrocycle can often be controlled by employing a metal ion template during the synthesis. This document provides detailed protocols for the synthesis of Schiff base ligands from this compound and their subsequent metal complexation, along with characterization data and potential applications in drug development.

Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from this compound typically involves the condensation reaction with a primary amine in a suitable solvent. The reaction can be catalyzed by a weak acid. When a diamine is used, macrocyclization is a common outcome.

General Experimental Protocol for Macrocyclic Schiff Base Synthesis ([2+2] Condensation)

This protocol describes the synthesis of a [2+2] macrocyclic Schiff base ligand from this compound and a generic aliphatic diamine (e.g., 1,2-diaminoethane or 1,3-diaminopropane).

Materials:

  • This compound

  • Aliphatic diamine (e.g., 1,2-diaminoethane, 1,3-diaminopropane)

  • Anhydrous methanol or ethanol

  • Glacial acetic acid (catalytic amount)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in anhydrous methanol (50 mL).

  • To this solution, add a solution of the aliphatic diamine (1 mmol) in anhydrous methanol (50 mL) dropwise over a period of 30 minutes under an inert atmosphere (N₂ or Ar).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., chloroform/methanol) to obtain the pure macrocyclic Schiff base ligand.

Table 1: Representative Quantitative Data for Schiff Base Synthesis

Starting DiamineProductYield (%)Melting Point (°C)
1,2-diaminoethane[2+2] Macrocycle75-85>300 (decomposes)
1,3-diaminopropane[2+2] Macrocycle70-80>300 (decomposes)
1,4-diaminobutane[2+2] Macrocycle65-75>300 (decomposes)

Note: The yields and melting points are typical ranges and may vary depending on the specific reaction conditions and the purity of the reactants.

Characterization of Schiff Base Ligands

The synthesized Schiff base ligands should be characterized using various spectroscopic techniques to confirm their structure and purity.

Table 2: Spectroscopic Data for a Representative [2+2] Macrocyclic Schiff Base Ligand

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch of pyrrole), ~1620-1640 (C=N imine stretch), ~1580 (C=C aromatic stretch)
¹H NMR (δ, ppm) ~8.0-8.5 (s, 2H, -CH=N-), ~6.0-6.5 (s, 2H, pyrrole C-H), ~3.5-4.0 (t, 8H, -N-CH₂-), ~1.0-1.5 (t, 12H, -CH₂CH₃), ~2.5-3.0 (q, 8H, -CH₂CH₃)
¹³C NMR (δ, ppm) ~160-165 (-CH=N-), ~140-150 (pyrrole C=C), ~120-130 (pyrrole C-N), ~40-50 (-N-CH₂-), ~15-20 (-CH₂CH₃), ~20-25 (-CH₂CH₃)
Mass Spectrometry (m/z) Molecular ion peak corresponding to the calculated mass of the [2+2] macrocycle

Synthesis of Metal Complexes

The synthesized Schiff base ligands can be used to form stable complexes with various transition metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

General Experimental Protocol for Metal Complexation

This protocol describes the synthesis of a metal complex using a pre-synthesized macrocyclic Schiff base ligand.

Materials:

  • Macrocyclic Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Methanol or ethanol

Procedure:

  • Dissolve the macrocyclic Schiff base ligand (1 mmol) in hot methanol (50 mL).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (25 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • A colored precipitate will form, indicating the formation of the complex.

  • Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the complex with cold methanol and dry it under vacuum.

Table 3: Properties of Representative Metal Complexes

Metal IonComplex ColorYield (%)
Cu(II)Green85-95
Ni(II)Red/Brown80-90
Zn(II)Yellow/White90-98

Applications in Drug Development

Schiff base ligands and their metal complexes derived from this compound are promising candidates for various applications in drug development. The macrocyclic nature of these ligands can lead to high stability and selectivity for specific metal ions, which is a desirable feature for therapeutic and diagnostic agents.

Potential applications include:

  • Antimicrobial Agents: The metal complexes can be screened for their activity against various strains of bacteria and fungi. The chelation of the metal ion often enhances the antimicrobial properties of the ligand.

  • Anticancer Agents: These complexes can be evaluated for their cytotoxicity against various cancer cell lines. The mechanism of action may involve DNA binding and cleavage, or inhibition of key enzymes.

  • Catalytic Activity: The metal complexes can act as catalysts in various organic reactions, mimicking the active sites of metalloenzymes.

  • Bio-imaging: Fluorescent metal complexes can be developed for use as probes in cellular imaging.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start This compound + Diamine Reaction Condensation Reaction (Methanol, Reflux, Acid Catalyst) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Ligand Macrocyclic Schiff Base Ligand Purification->Ligand Characterization Spectroscopic Analysis (FT-IR, NMR, MS) Ligand->Characterization Metalation Reaction with Metal Salt (Methanol, Reflux) Ligand->Metalation Complex Metal Complex Metalation->Complex Application Biological Activity Screening (Antimicrobial, Anticancer) Complex->Application

Caption: General workflow for the synthesis and application of Schiff base ligands.

Logical Relationship of Components

Logical_Relationship Pyrrole This compound Ligand Macrocyclic Schiff Base Ligand Pyrrole->Ligand Condensation Amine Primary Diamine Amine->Ligand Condensation Complex Metal-Ligand Complex Ligand->Complex Coordination Metal Transition Metal Ion Metal->Complex Coordination BioActivity Biological Applications (e.g., Anticancer, Antimicrobial) Complex->BioActivity Function

Caption: Relationship between precursors, products, and applications.

Application Notes and Protocols for Porphyrin Synthesis Using 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of β-substituted porphyrins utilizing 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde as a key building block. The protocols detailed below are based on established MacDonald-type [2+2] condensation reactions, a powerful method for the construction of the porphyrin macrocycle. While direct literature precedent for the use of this specific dialdehyde in porphyrin synthesis is limited, the provided methodologies are adapted from well-documented procedures for structurally similar reactants.

Introduction

Porphyrins and their derivatives are of significant interest in medicinal chemistry and drug development, particularly in areas such as photodynamic therapy (PDT), bioimaging, and as catalysts. The substitution pattern on the porphyrin ring profoundly influences its photophysical and biological properties. The use of this compound allows for the synthesis of porphyrins with ethyl groups at the β-positions, which can enhance solubility and modulate the electronic properties of the macrocycle.

The primary synthetic strategy for incorporating this compound into a porphyrin is the MacDonald-type [2+2] condensation. This reaction involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a dipyrromethane. In the context of this application note, this compound serves as a surrogate for a diformyldipyrromethane, reacting with a suitable dipyrromethane to form the porphyrin core.

Key Synthetic Pathway: MacDonald-type [2+2] Condensation

The logical workflow for the synthesis of a β,β'-diethyl-substituted porphyrin using this compound is depicted below. This pathway involves the condensation of the dialdehyde with a dipyrromethane, followed by oxidation to the aromatic porphyrin.

logical_workflow start Start Materials dialdehyde This compound start->dialdehyde dipyrromethane 5-Aryl-dipyrromethane start->dipyrromethane condensation [2+2] Acid-Catalyzed Condensation dialdehyde->condensation dipyrromethane->condensation porphyrinogen Porphyrinogen Intermediate condensation->porphyrinogen oxidation Oxidation (e.g., DDQ, air) porphyrinogen->oxidation porphyrin β,β'-Diethyl-meso-diarylporphyrin oxidation->porphyrin purification Purification (Chromatography) porphyrin->purification product Final Product purification->product

Caption: Logical workflow for the synthesis of β,β'-diethyl-meso-diarylporphyrins.

Experimental Protocols

The following is a detailed, proposed protocol for the synthesis of a 2,3-diethyl-10,20-diarylporphyrin via a MacDonald-type [2+2] condensation.

Materials:

  • This compound

  • 5-Aryl-dipyrromethane (e.g., 5-phenyldipyrromethane)

  • Trifluoroacetic acid (TFA) or other suitable acid catalyst

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil for oxidation

  • Anhydrous dichloromethane (DCM) or chloroform

  • Methanol

  • Silica gel for column chromatography

Protocol: Synthesis of 2,3-Diethyl-10,20-diphenylporphyrin

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and 5-phenyldipyrromethane (1 equivalent) in anhydrous dichloromethane to a final concentration of approximately 10 mM.

  • Acid Catalysis: To the stirred solution, add trifluoroacetic acid (TFA) (approximately 2 equivalents) dropwise at room temperature. The reaction mixture should be protected from light by wrapping the flask in aluminum foil.

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the reactants and the appearance of the porphyrinogen intermediate (which is typically colorless and does not show a strong Soret band).

  • Oxidation: After the condensation is deemed complete, add a solution of DDQ (2-3 equivalents) in dichloromethane to the reaction mixture. Stir the solution at room temperature for an additional 1-2 hours. The color of the solution should change to a deep purple or reddish-brown, indicating the formation of the porphyrin.

  • Quenching and Workup: Quench the reaction by adding a few drops of triethylamine. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of hexane/dichloromethane) to separate the desired porphyrin from byproducts. The main porphyrin fraction is typically the most intensely colored band.

  • Characterization: Collect the porphyrin fraction, remove the solvent, and dry the product under vacuum. Characterize the final product by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target porphyrin.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve Reactants in DCM add_catalyst Add TFA Catalyst dissolve->add_catalyst stir_rt Stir at RT (dark) add_catalyst->stir_rt add_oxidant Add DDQ stir_rt->add_oxidant stir_oxidize Stir at RT (light) add_oxidant->stir_oxidize quench Quench with Triethylamine stir_oxidize->quench evaporate Evaporate Solvent quench->evaporate column Silica Gel Chromatography evaporate->column collect Collect Porphyrin Fraction column->collect dry Dry under Vacuum collect->dry uv_vis UV-Vis Spectroscopy dry->uv_vis nmr NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms

Caption: Experimental workflow for porphyrin synthesis and characterization.

Quantitative Data Summary

The following table summarizes expected quantitative data for a generic β,β'-diethyl-meso-diarylporphyrin, based on literature values for structurally similar compounds like octaethylporphyrin and meso-tetraphenylporphyrin. Actual values will vary depending on the specific aryl substituents and reaction conditions.

ParameterExpected Value/RangeReference Compound(s)
Yield 10 - 30%MacDonald-type syntheses
UV-Vis (in CH₂Cl₂)
Soret Band (λ_max)400 - 420 nmOctaethylporphyrin, Tetraphenylporphyrin
Q-Bands (λ_max)500 - 650 nm (typically 4 bands)Octaethylporphyrin, Tetraphenylporphyrin
¹H NMR (in CDCl₃)
β-H protons~8.8 - 9.5 ppmTetraphenylporphyrin
meso-H protons~10.0 - 10.5 ppmOctaethylporphyrin
NH protons~ -2.0 to -3.0 ppm (broad singlet)General Porphyrins
Ethyl-CH₂ protons~4.0 ppm (quartet)Octaethylporphyrin
Ethyl-CH₃ protons~1.8 ppm (triplet)Octaethylporphyrin
Mass Spectrometry
[M+H]⁺Calculated m/z for the target porphyrinExpected based on molecular formula

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthetic pathway to the target porphyrin can be conceptualized as a signal transduction cascade, where each chemical transformation "transduces" the starting materials into the final active molecule. This analogy is useful for drug development professionals in understanding the critical steps and potential points of failure in the synthesis of a potential therapeutic agent.

signaling_pathway cluster_activation Activation cluster_cascade Reaction Cascade cluster_response Biological Response Analogue reactants Precursors (Dialdehyde + Dipyrromethane) condensation Condensation 'Signal Propagation' reactants->condensation Activated by acid Acid Catalyst (TFA) 'Initiating Signal' acid->condensation porphyrinogen Porphyrinogen 'Intermediate Effector' condensation->porphyrinogen oxidation Oxidation (DDQ) 'Signal Amplification' porphyrinogen->oxidation porphyrin Active Porphyrin 'Final Effector Molecule' oxidation->porphyrin application Therapeutic Application (e.g., PDT) porphyrin->application

Application Notes and Protocols: Acid-Catalyzed Condensation of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with Dipyrromethanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane, famously known as the MacDonald [2+2] condensation, is a cornerstone in the synthesis of symmetrically substituted porphyrins. This methodology is particularly valuable for creating porphyrins with specific substitution patterns, which are crucial in various fields including photodynamic therapy, catalysis, and materials science. This document provides detailed application notes and protocols for the synthesis of porphyrins via the condensation of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with a meso-unsubstituted dipyrromethane. The resulting octa-alkylated porphyrins, such as analogs of etioporphyrin, are important scaffolds in medicinal chemistry and drug development due to their defined structure and potential for further functionalization.

Reaction Principle

The synthesis proceeds via a [2+2] acid-catalyzed condensation mechanism. The two pyrrole rings of the dipyrromethane act as nucleophiles, attacking the protonated formyl groups of the this compound. This is followed by cyclization and subsequent oxidation to yield the stable, aromatic porphyrin macrocycle. The choice of acid catalyst and oxidizing agent is critical to minimize side reactions and maximize the yield of the desired porphyrin.

Experimental Protocols

This section outlines the necessary protocols for the synthesis of the precursors and the final porphyrin product.

Protocol 1: Synthesis of this compound

The synthesis of the dialdehyde precursor can be achieved through various methods, a common one being the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Materials:

  • 3,4-diethylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF solution with vigorous stirring under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,4-diethylpyrrole in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Synthesis of meso-unsubstituted Dipyrromethane

Meso-unsubstituted dipyrromethanes can be prepared by the acid-catalyzed condensation of pyrrole with formaldehyde.

Materials:

  • Pyrrole

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve freshly distilled pyrrole in methanol.

  • Add the aqueous formaldehyde solution to the pyrrole solution.

  • Add a catalytic amount of concentrated HCl and stir the mixture at room temperature. The reaction is typically rapid.

  • After stirring for 15-30 minutes, dilute the reaction mixture with DCM and neutralize with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude dipyrromethane, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.

Protocol 3: Acid-Catalyzed Condensation and Porphyrin Synthesis

This protocol describes the MacDonald [2+2] condensation to form the porphyrin.

Materials:

  • This compound

  • meso-unsubstituted Dipyrromethane

  • Dichloromethane (DCM) or Acetonitrile, anhydrous

  • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or air

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • In a large, foil-wrapped round-bottom flask to protect from light, dissolve this compound and meso-unsubstituted dipyrromethane in a 1:1 molar ratio in anhydrous DCM or acetonitrile under a nitrogen atmosphere. The reaction is typically run at high dilution (mM concentrations) to favor cyclization over polymerization.[1]

  • Add a catalytic amount of TFA or p-TsOH to the solution.

  • Stir the reaction mixture at room temperature in the dark for a duration determined by TLC monitoring (typically 30 minutes to a few hours).[1]

  • Once the formation of the porphyrinogen is observed (often colorless), add a solution of DDQ (2-3 equivalents) in the same solvent to oxidize the porphyrinogen to the porphyrin. Alternatively, bubble air through the solution for several hours.

  • After the oxidation is complete (indicated by the appearance of a deep color and confirmed by UV-Vis spectroscopy showing a strong Soret band), quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude porphyrin by column chromatography on silica gel. A typical eluent system is a gradient of hexane and DCM.

  • Collect the colored fractions and remove the solvent to yield the pure porphyrin.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Porphyrin Synthesis
EntryDipyrromethaneAcid CatalystOxidantSolventReaction TimeYield (%)
1meso-unsubstitutedTFADDQCH₂Cl₂1 h30-50
2meso-unsubstitutedp-TsOHAirCH₃CN4 h25-45
3meso-phenyldipyrromethaneTFADDQCH₂Cl₂1.5 h35-55

Yields are representative and can vary based on the specific dipyrromethane used and reaction scale.

Table 2: Spectroscopic Data for a Representative Octa-alkyl Porphyrin (Etioporphyrin I)
Data TypeCharacteristic Features
¹H NMR (CDCl₃)δ (ppm): ~10.0 (s, 4H, meso-H), ~4.1 (q, 16H, -CH₂CH₃), ~1.9 (t, 24H, -CH₂CH₃), ~ -3.0 (br s, 2H, NH)[2]
UV-Vis (CH₂Cl₂)λmax (nm) (log ε): Soret band ~400 (5.3), Q-bands ~498 (4.2), 532 (4.0), 567 (3.9), 621 (3.7)[3]
Mass Spec. (ESI)Calculated m/z, Found m/z [M+H]⁺

Note: The exact chemical shifts and absorption maxima will vary depending on the specific substitution pattern of the final porphyrin.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dialdehyde This compound Porphyrinogen Porphyrinogen (non-aromatic) Dialdehyde->Porphyrinogen Acid Catalyst (H+) Dipyrromethane Dipyrromethane Dipyrromethane->Porphyrinogen [2+2] Condensation Porphyrin Octa-alkylated Porphyrin (aromatic) Porphyrinogen->Porphyrin Oxidation (e.g., DDQ, Air)

Caption: Reaction mechanism of the MacDonald [2+2] porphyrin synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Mix Dialdehyde and Dipyrromethane in Solvent Catalysis Add Acid Catalyst Reactants->Catalysis Reaction Stir at Room Temperature (in dark) Catalysis->Reaction Oxidation Add Oxidizing Agent Reaction->Oxidation Quench Quench with Base (e.g., TEA) Oxidation->Quench Evaporation Solvent Evaporation Quench->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Spectroscopic Characterization (NMR, UV-Vis, MS) Chromatography->Characterization

Caption: General experimental workflow for porphyrin synthesis.

Applications in Drug Development

Porphyrins synthesized through this methodology serve as versatile platforms in drug development. Their inherent photophysical properties make them excellent photosensitizers for photodynamic therapy (PDT), where they can be activated by light to produce reactive oxygen species that kill cancer cells. The peripheral ethyl groups on the synthesized porphyrin can be further functionalized to attach targeting moieties for selective delivery to diseased tissues, or to modulate the solubility and pharmacokinetic properties of the drug candidate. Furthermore, these porphyrins can act as chelating agents for various metal ions, leading to the development of novel diagnostic imaging agents and catalysts.

References

Application Notes and Protocols: Condensation Reactions of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between pyrrole-based aldehydes and primary amines to form Schiff bases is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. These products are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications in areas such as chemosensors and organic electronics. This document provides detailed protocols and application notes for the condensation reaction of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with various primary amines. The resulting bis-Schiff bases are valuable scaffolds for the development of novel therapeutic agents and functional materials. Pyrrole-containing compounds, in particular, have shown promise as antibacterial, antifungal, antiviral, and anticancer agents.

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of a primary amine to the carbonyl groups of this compound, followed by the elimination of water to form the corresponding diimine (bis-Schiff base). The reaction is typically catalyzed by an acid or base and can often be driven to completion by removing water from the reaction mixture.

G start Start reactants Mix Pyrrole-dicarbaldehyde and Primary Amine start->reactants solvent Add Solvent (e.g., Ethanol) reactants->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst reaction Heat/Irradiate (Conventional or Microwave) catalyst->reaction workup Cool and Isolate Product (Filtration/Evaporation) reaction->workup purification Purify Product (Recrystallization) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end G cluster_synthesis Synthesis cluster_applications Potential Applications pyrrole This compound schiff_base bis-Schiff Bases pyrrole->schiff_base amine Primary Amines amine->schiff_base antimicrobial Antimicrobial Agents schiff_base->antimicrobial anticancer Anticancer Agents schiff_base->anticancer anti_inflammatory Anti-inflammatory Agents schiff_base->anti_inflammatory enzyme_inhibitors Enzyme Inhibitors schiff_base->enzyme_inhibitors

Application Notes & Protocols for the Synthesis of Schiff Bases from 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of Schiff bases derived from 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. Pyrrole-based Schiff bases are a class of compounds with significant potential in medicinal chemistry and materials science, exhibiting a range of biological activities including antimicrobial, anticancer, and antioxidant properties.[1][2] The protocols outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and characterization of these promising compounds.

Introduction

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[1][3] The resulting carbon-nitrogen double bond (imine) is a key structural motif that imparts diverse chemical and biological properties to the molecule.[1][3] Pyrrole moieties, being important heterocyclic structures present in many natural and synthetic bioactive compounds, are attractive building blocks for the design of novel therapeutic agents. The combination of the pyrrole nucleus with the imine functionality in Schiff bases can lead to compounds with enhanced biological activities.[4]

This application note details the synthesis of Schiff bases from this compound and various primary amines. The described methodology is based on established procedures for analogous pyrrole aldehydes and can be adapted for the synthesis of a library of derivatives for screening purposes in drug discovery.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the respective primary amine (2.0 eq) dissolved in absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Techniques

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appearing around 1600-1650 cm⁻¹) and the absence of the aldehyde C=O and primary amine N-H stretching bands of the reactants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The formation of the Schiff base is confirmed by the appearance of the characteristic imine proton signal (-CH=N-) in the ¹H NMR spectrum (typically around 8-9 ppm).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its identity.

  • Melting Point Determination: To assess the purity of the compound. A sharp melting point range is indicative of a pure substance.

Data Presentation

The following table summarizes representative data for Schiff bases derived from pyrrole aldehydes. While specific data for derivatives of this compound is not provided in the search results, this table serves as an example of how to present such data.

Amine Reactant Solvent Catalyst Reaction Time (h) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, ppm)
AnilineEthanolAcetic Acid485185-187δ 8.5 (s, 2H, -CH=N-), 7.2-7.8 (m, 10H, Ar-H)
p-ToluidineEthanolAcetic Acid582192-194δ 8.4 (s, 2H, -CH=N-), 7.1-7.6 (m, 8H, Ar-H), 2.4 (s, 6H, -CH₃)
p-NitroanilineEthanolAcetic Acid678210-212δ 8.6 (s, 2H, -CH=N-), 7.9-8.3 (m, 8H, Ar-H)
o-PhenylenediamineEthanol-20Not specifiedNot specifiedNot specified

Mandatory Visualizations

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

experimental_workflow start Start reactants 1. Reactants: This compound + Primary Amine start->reactants dissolve 2. Dissolve in Ethanol + Catalytic Acetic Acid reactants->dissolve reflux 3. Reflux Reaction (4-6 hours) dissolve->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter & Wash (with cold ethanol) cool->filter purify 6. Recrystallize (from ethanol) filter->purify dry 7. Dry under Vacuum purify->dry characterize 8. Characterization (FT-IR, NMR, MS) dry->characterize end End Product: Purified Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key stages in the experimental protocol.

logical_relationship A Mixing Reactants & Solvent B Catalysis & Heating A->B Initiates Reaction C Reaction Completion (Monitored by TLC) B->C Drives to Completion D Product Isolation C->D Enables E Purification D->E Provides Crude Product for F Structural Confirmation E->F Yields Pure Product for

Caption: Logical flow of the Schiff base synthesis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Direct Diformylation of 3,4-Diethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the direct diformylation of 3,4-diethyl-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack diformylation of 3,4-diethyl-1H-pyrrole to produce 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting 3,4-diethyl-1H-pyrrole.1. Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use and ensure anhydrous conditions. 2. The reaction is typically exothermic upon addition of the pyrrole. Maintain the reaction at 0-10°C initially, then allow it to warm to room temperature or gently heat to 40-60°C if conversion is low. Monitor the reaction by TLC. 3. Purify the starting pyrrole by vacuum distillation before use. It is prone to oxidation and polymerization on storage.
Formation of a Dark, Resinous/Polymeric Material 1. 3,4-Diethyl-1H-pyrrole is highly reactive and prone to polymerization in the presence of strong acids. 2. Reaction temperature is too high.1. Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (0-5°C) to control the initial exothermic reaction. 2. Maintain a controlled temperature throughout the addition and the initial phase of the reaction.
Predominant Formation of the Monoformylated Product (3,4-diethyl-1H-pyrrole-2-carbaldehyde) 1. Insufficient amount of Vilsmeier reagent. 2. Reaction time is too short for the second formylation to occur.1. Use a molar excess of the Vilsmeier reagent. A ratio of at least 2.5 to 3.0 equivalents of the reagent to the pyrrole is recommended for diformylation. 2. Increase the reaction time and consider gentle heating after the initial addition to drive the reaction to completion.
Difficult Purification of the Final Product 1. Presence of polar, colored impurities and residual DMF. 2. The product may be a solid that is difficult to crystallize.1. After quenching the reaction with an ice-cold aqueous solution of a base (e.g., sodium carbonate, sodium acetate), ensure thorough extraction with a suitable organic solvent. Wash the organic layer multiple times with water to remove DMF. 2. The crude product can often be purified by column chromatography on silica gel, followed by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of Vilsmeier reagent to 3,4-diethyl-1H-pyrrole for diformylation?

A1: For the synthesis of this compound, a significant excess of the Vilsmeier reagent is generally required. A molar ratio of at least 2.5:1 (Vilsmeier reagent:pyrrole) is a good starting point. Some protocols may use up to 3.0 equivalents to ensure complete diformylation and minimize the formation of the monoformylated byproduct.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting pyrrole, the monoformylated intermediate, and the diformylated product will have different Rf values. It is advisable to run standards of the starting material and, if available, the monoformylated product alongside the reaction mixture.

Q3: What are the critical parameters to control during the reaction?

A3: The most critical parameters are temperature and the rate of addition of the pyrrole. Due to the high reactivity of the pyrrole, a slow, dropwise addition to the Vilsmeier reagent at a low temperature (0-5°C) is crucial to prevent polymerization. Maintaining anhydrous conditions is also essential for the efficient formation of the Vilsmeier reagent.

Q4: My final product is a dark oil and not a solid. What should I do?

A4: A dark, oily crude product is common and usually indicates the presence of impurities and polymeric material. It is recommended to first attempt purification by column chromatography on silica gel. If the product is still an oil, you can try trituration with a non-polar solvent like hexanes or pentane to induce solidification or to remove less polar impurities.

Q5: What is the work-up procedure for the Vilsmeier-Haack reaction on this pyrrole?

A5: The work-up typically involves pouring the reaction mixture onto crushed ice, followed by neutralization with an aqueous base solution (e.g., saturated sodium carbonate or sodium acetate) to a pH of 7-8. This hydrolyzes the intermediate iminium salt to the aldehyde. The product is then extracted with an organic solvent, and the organic layer is washed thoroughly with water to remove DMF and inorganic salts before being dried and concentrated.

Experimental Protocols

Key Experiment: Direct Diformylation of 3,4-Diethyl-1H-pyrrole

This protocol is based on established Vilsmeier-Haack procedures for pyrroles and is designed to favor the formation of the 2,5-dicarbaldehyde.

Materials:

  • 3,4-Diethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium carbonate (Na₂CO₃) or Sodium acetate (CH₃COONa)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (2.5 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid).

  • Reaction with Pyrrole: Dissolve 3,4-diethyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred Vilsmeier reagent at 0°C. A color change is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium carbonate or sodium acetate. Stir vigorously until the hydrolysis of the iminium salt is complete (typically 1-2 hours), maintaining a basic pH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The desired this compound is often isolated as a solid.

Data Presentation

Reactant Molar Ratio (Typical) Function
3,4-Diethyl-1H-pyrrole1.0Substrate
Phosphorus oxychloride (POCl₃)2.5 - 3.0Reagent for Vilsmeier reagent formation
N,N-Dimethylformamide (DMF)3.0 - 4.0Reagent and solvent
Product Typical Yield Appearance
This compound40-60%Off-white to pale yellow solid
3,4-diethyl-1H-pyrrole-2-carbaldehydeVariableSide product

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrrole 3,4-Diethyl-1H-pyrrole in Anhydrous DCM Pyrrole->ReactionMix 0°C, dropwise Hydrolysis Hydrolysis (Ice, aq. Na₂CO₃) ReactionMix->Hydrolysis Extraction Extraction (DCM or EtOAc) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 3,4-Diethyl-1H-pyrrole- 2,5-dicarbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack diformylation of 3,4-diethyl-1H-pyrrole.

Troubleshooting_Logic Start Experiment Start CheckProduct Low or No Product? Start->CheckProduct Polymer Polymerization/Resin Formation? CheckProduct->Polymer No ReagentQuality Check Vilsmeier Reagent: - Freshly prepared? - Anhydrous conditions? CheckProduct->ReagentQuality Yes Monoformyl Mainly Monoformylated Product? Polymer->Monoformyl No TempControl Improve Temperature Control: - Slow, dropwise addition at 0°C? Polymer->TempControl Yes Stoichiometry Increase Vilsmeier Reagent: - Use >2.5 equivalents? Monoformyl->Stoichiometry Yes Success Successful Diformylation Monoformyl->Success No ReactionConditions Adjust Reaction Conditions: - Increase time? - Gentle heating? ReagentQuality->ReactionConditions ReactionTime Increase Reaction Time/Temp: - Drive second formylation? Stoichiometry->ReactionTime

Caption: Troubleshooting decision tree for the diformylation of 3,4-diethyl-1H-pyrrole.

Technical Support Center: Purification of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is a suitable stationary phase for the purification of this compound. However, due to the potential sensitivity of aldehydes to the acidic nature of silica, neutral alumina can be considered as an alternative stationary phase.[1]

Q2: Which mobile phase system is recommended for optimal separation?

A2: A common mobile phase system is a mixture of ethyl acetate and hexanes. Based on a closely related precursor, a starting point for optimization could be a 20:80 ethyl acetate/hexanes mixture.[2] The polarity can be gradually increased as needed. It is advisable to avoid alcohol-based solvents, as they can form acetals with the aldehyde functional groups on the acidic silica gel.[1]

Q3: My compound is not eluting from the column. What could be the issue?

A3: This could be due to several factors:

  • Insufficiently polar mobile phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Compound decomposition on silica: Pyrrole derivatives and aldehydes can be sensitive to acidic conditions. Consider deactivating the silica gel by adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the mobile phase.[1] Alternatively, switching to a neutral stationary phase like alumina may resolve the issue.[1]

  • Strong adsorption: The two aldehyde groups can lead to strong interactions with the silica gel.

Q4: I am observing tailing of my product peaks. How can I improve the peak shape?

A4: Tailing is often caused by strong interactions between the analyte and the stationary phase. To mitigate this:

  • Add a modifier to the mobile phase: A small amount of a more polar solvent or a competing agent like triethylamine can help to reduce tailing by occupying the highly active sites on the silica gel.

  • Optimize the loading technique: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Q5: What are the potential impurities I should expect, and how can I separate them?

A5: Potential impurities can arise from the preceding synthesis step, which is often a Vilsmeier-Haack formylation of 3,4-diethyl-1H-pyrrole. Possible impurities include:

  • Unreacted 3,4-diethyl-1H-pyrrole: This is less polar and will elute before the desired dicarbaldehyde.

  • Mono-formylated intermediate (3,4-diethyl-1H-pyrrole-2-carbaldehyde): This is also less polar than the desired product and should elute earlier.

  • Polymeric byproducts: These are often highly colored and may remain on the column or elute with very high polarity solvents.

A gradient elution, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, should effectively separate these impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No product detected in eluted fractions - Compound decomposed on the column.- Mobile phase is not polar enough.- Product is highly retained.- Test the stability of your compound on a small amount of silica gel (TLC analysis over time).- Consider using a less acidic stationary phase like alumina.[1]- Gradually increase the polarity of the mobile phase.- Add a small percentage of a stronger solvent like methanol at the end of the run to elute highly retained compounds.
Poor separation of product and impurities - Inappropriate mobile phase polarity.- Column overloading.- Column was not packed properly.- Optimize the solvent system using TLC with various ratios of ethyl acetate and hexanes.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Product elutes with a colored impurity - Co-elution of a byproduct.- Product degradation during chromatography.- Adjust the mobile phase polarity to improve separation.- Consider using a different stationary phase.- Add a stabilizer like triethylamine to the mobile phase to prevent degradation.[1]
Low yield after purification - Incomplete elution from the column.- Decomposition of the product on the column.- Physical loss during fraction collection and solvent evaporation.- After the main product has eluted, flush the column with a highly polar solvent to check for any remaining compound.- See solutions for "No product detected".- Be meticulous during the work-up process.
Crystallization of product on the column - The compound has low solubility in the mobile phase.- Choose a solvent system in which the compound is more soluble.- Run the chromatography at a slightly elevated temperature (if the compound is stable).

Experimental Protocol: A Representative Method

This protocol is a general guideline based on the purification of similar pyrrole derivatives. Optimization may be required for specific experimental conditions.

1. Preparation of the Column:

  • A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 90:10 hexanes/ethyl acetate).

  • The packed column is equilibrated by running the initial mobile phase through it until the bed is stable.

2. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.

3. Elution and Fraction Collection:

  • The column is eluted with a gradient of ethyl acetate in hexanes. A suggested gradient is to start with 10% ethyl acetate and gradually increase to 30-40% ethyl acetate.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

4. Product Isolation:

  • Fractions containing the pure product are combined.

  • The solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides expected, albeit illustrative, data for the purification process. Actual results may vary depending on the reaction scale and specific conditions.

ParameterExpected Value/RangeNotes
Rf of Product ~0.3 - 0.5In 20-30% ethyl acetate/hexanes on a silica TLC plate.
Elution Order 1. 3,4-diethyl-1H-pyrrole2. 3,4-diethyl-1H-pyrrole-2-carbaldehyde3. This compound 4. Polar impuritiesBased on increasing polarity.
Typical Yield 32-90%This is the reported range for similar 3,4-disubstituted pyrrole-2,5-dicarbaldehydes.[3]
Purity (Post-Column) >95%As determined by NMR spectroscopy or HPLC.
Appearance Crude: Dark oil or solid.Purified: Off-white to pale yellow solid.Color may vary depending on the purity.

Visual Workflow

Troubleshooting Logic for Column Chromatography

Troubleshooting_Workflow cluster_failure start Start Purification pack_column Pack Silica Gel Column start->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute analyze Analyze Fractions by TLC elute->analyze separation_ok Good Separation? analyze->separation_ok product_eluted Product Eluted? separation_ok->product_eluted Yes adjust_gradient Adjust Gradient Profile separation_ok->adjust_gradient No low_yield Low Yield? product_eluted->low_yield Yes increase_polarity Increase Eluent Polarity product_eluted->increase_polarity No flush_column Flush Column with Polar Solvent low_yield->flush_column Yes success Pure Product Isolated low_yield->success No adjust_gradient->elute check_loading Check Sample Load adjust_gradient->check_loading failure Re-evaluate Synthesis/Purification adjust_gradient->failure check_loading->load_sample increase_polarity->elute use_alumina Switch to Alumina / Add Et3N increase_polarity->use_alumina use_alumina->pack_column use_alumina->failure flush_column->analyze flush_column->failure

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Optimizing condensation reaction conditions for porphyrin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for porphyrin synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the condensation reaction steps of porphyrin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing meso-substituted porphyrins?

A1: The three most prevalent methods are the Adler-Longo, Lindsey, and MacDonald syntheses.

  • Adler-Longo Method: This is a one-step synthesis where pyrrole and an aldehyde are refluxed in propionic or acetic acid under aerobic conditions. While simple and suitable for large-scale preparations, it often results in lower yields (10-30%) and the formation of tar-like byproducts, which complicates purification.[1][2][3]

  • Lindsey Method: This is a two-step, one-flask procedure. It involves the acid-catalyzed condensation of pyrrole and an aldehyde at high dilution in a chlorinated solvent, followed by oxidation of the resulting porphyrinogen intermediate with an agent like DDQ or p-chloranil.[1][4] This method generally provides higher yields (10-60%) and is compatible with aldehydes that have sensitive functional groups.[2] Its main drawback is the requirement for high dilution, making it less ideal for industrial-scale production.[1][4]

  • MacDonald [2+2] Condensation: This method is particularly useful for creating unsymmetrically substituted porphyrins. It involves the condensation of two different dipyrromethane precursors.[4][5] A significant challenge is preventing "scrambling," where the precursors combine in undesired orientations, leading to a mixture of porphyrin products.[4]

Q2: Why are my porphyrin synthesis yields consistently low?

A2: Low yields are a common issue and can stem from several factors:

  • Side Reactions: The formation of undesired linear aldehyde-pyrrole oligomers is a primary cause of low yields.[4][6]

  • Reaction Conditions: The reaction is highly sensitive to parameters like reactant concentration, temperature, catalyst choice, and reaction time. The Lindsey method, for example, requires high dilution (approx. 10 mM) to favor cyclization over polymerization.[4]

  • Inefficient Oxidation: The porphyrinogen intermediate must be fully oxidized to the stable aromatic porphyrin. Incomplete oxidation will result in a lower yield of the desired product. The choice and amount of oxidant (e.g., DDQ, p-chloranil, or atmospheric oxygen) are critical.[1][4]

  • Purification Loss: Porphyrins can be challenging to purify. Significant amounts of the product can be lost during chromatographic separation from byproducts and unreacted starting materials.[4]

Q3: What is the source of the tar-like byproducts in my Adler-Longo reaction, and how can I minimize them?

A3: The harsh, high-temperature acidic conditions of the Adler-Longo method promote the formation of complex, high-molecular-weight oligomers and degradation products, which appear as a tarry residue.[1][2][3] To minimize these:

  • Control Temperature: Carefully controlling the reaction temperature may reduce tar formation.

  • Modified Protocols: Consider a modified Adler method that uses absolute ethanol to reduce purification issues.

  • Alternative Synthesis: For sensitive substrates or when purity is critical, the milder Lindsey method is a better alternative, as it is known to produce cleaner reaction mixtures.[1][2]

Q4: Can I use air as an oxidant instead of expensive reagents like DDQ?

A4: Yes, air (oxygen) can be used as the oxidant, particularly in methods like the Adler-Longo synthesis, which is run open to the atmosphere. Some newer, "greener" protocols also rely on air oxidation, which involves stirring the reaction mixture in air for an extended period (e.g., overnight) after the initial condensation.[7] While this eliminates the cost and toxicity of chemical oxidants, the oxidation process is typically slower and may result in slightly lower yields compared to using a strong oxidant like DDQ.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Porphyrin Formation Incorrect stoichiometry of pyrrole and aldehyde.Ensure an accurate 1:1 molar ratio of reactants.
Inactive or insufficient acid catalyst.Use a fresh, anhydrous acid catalyst (e.g., BF₃·Et₂O, TFA). Verify the correct catalytic amount.[8][9]
Reaction conditions not optimal (time, temp).Review the specific protocol. Lindsey reactions are typically run at room temperature, while Adler-Longo requires reflux.[2]
Reaction Mixture is a Dark Tar Adler-Longo conditions are too harsh for the substrate.Switch to the milder, two-step Lindsey synthesis.[2]
High concentration of reactants leading to polymerization.If using a Lindsey-type synthesis, ensure high dilution (10 mM).[4]
Difficult Purification Formation of multiple porphyrin products (scrambling) in a MacDonald synthesis.Optimize reaction conditions to minimize scrambling. This may involve adjusting the catalyst, solvent, or temperature.[4]
Presence of closely-eluting oligomeric byproducts.Utilize high-performance silica gel for column chromatography. Automated flash chromatography can improve separation efficiency.[10] Ensure the minimum amount of solvent is used to load the sample onto the column.[11]
Porphyrin product is insoluble in common solvents.Try heating in a high-boiling point solvent like benzonitrile. For future syntheses, consider adding solubilizing groups (e.g., alkyl chains) to the porphyrin structure.[12]
Unexpected Side Product (e.g., N-confused porphyrin) Catalyst choice and reaction conditions.The formation of isomers like N-confused porphyrins can be influenced by the acid catalyst. Yields of these side products are typically lower with BF₃·Et₂O compared to TFA.[13]

Comparative Data on Synthesis Methods

The following table summarizes typical reaction conditions and outcomes for common porphyrin synthesis methods.

Parameter Adler-Longo Method Lindsey Method Modified Green Protocol
Steps One-potTwo-step, one-flaskTwo-step
Solvent Propionic or Acetic AcidDichloromethane (DCM)H₂O/Methanol, then DMF
Catalyst Self-catalyzed by acidic solventLewis Acid (BF₃·Et₂O) or Protic Acid (TFA)HCl
Temperature Reflux (~141 °C)Room TemperatureRoom Temp, then Reflux
Reactant Conc. HighLow (~10 mM)Moderate
Oxidant Air (O₂)DDQ or p-ChloranilAir (O₂)[4]
Typical Yield 10 - 30%[1]10 - 60%[3]20 - 30%[4]
Key Advantage Simple, inexpensive, scalable.High purity, high yield, good for sensitive aldehydes.[2]Avoids chlorinated solvents and expensive oxidants.[14]
Key Disadvantage Tar formation, difficult purification.[1]High dilution limits scale-up, uses expensive/toxic reagents.[4]Requires solvent exchange.

Experimental Protocols & Workflows

Protocol 1: Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)

This two-step protocol is prized for its higher yields and cleaner product profile compared to the Adler-Longo method.[2]

Methodology:

  • Condensation: To a solution of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add freshly distilled benzaldehyde and pyrrole to achieve a final concentration of 10 mM for each.

  • Add the acid catalyst, typically trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O), in a catalytic amount (e.g., 0.3 equivalents).[9]

  • Stir the reaction mixture at room temperature for 1.5 to 2 hours. The solution will typically become light yellow as the porphyrinogen forms.[9] Monitor the consumption of the aldehyde via TLC.[13]

  • Oxidation: Add the oxidant, p-chloranil (1.2 equivalents) or DDQ, to the reaction mixture.[9]

  • Allow the reaction to stir for an additional 1.5 hours at room temperature, or gently reflux, until the solution turns a deep purple, indicating the formation of the porphyrin.[2]

  • Workup & Purification: Neutralize the acid with a base (e.g., triethylamine). Wash the organic layer, dry it over Na₂SO₄, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Lindsey_Synthesis_Workflow cluster_condensation Step 1: Condensation cluster_oxidation Step 2: Oxidation & Purification A Mix Pyrrole & Aldehyde in DCM (10 mM) B Add Acid Catalyst (TFA or BF3·Et2O) A->B C Stir at RT under N2 (1-2 hours) B->C D Add Oxidant (DDQ or p-Chloranil) C->D Formation of Porphyrinogen E Stir at RT or Reflux (1-2 hours) D->E F Neutralize & Workup E->F G Purify via Column Chromatography F->G

Caption: Workflow for the two-step Lindsey porphyrin synthesis.
Protocol 2: Adler-Longo Synthesis of TPP

This one-pot method is straightforward but can require more extensive purification.

Methodology:

  • Combine benzaldehyde and pyrrole in a 1:1 molar ratio in propionic acid.

  • Heat the mixture to reflux (approx. 141 °C) in a flask open to the atmosphere for 30-60 minutes.[2][3] The solution will darken significantly.

  • Allow the reaction mixture to cool to room temperature, then place it in a freezer or ice bath to facilitate precipitation of the crude porphyrin.

  • Collect the purple crystalline solid by filtration and wash it with a cold solvent like methanol to remove residual propionic acid and some impurities.

  • Further purification is typically required, most commonly by column chromatography on silica gel.

Adler_Longo_Workflow A Combine Pyrrole & Aldehyde in Propionic Acid B Reflux in Open Air (30-60 min) A->B C Cool to RT & Chill to Precipitate B->C D Filter Crude Product C->D E Wash with Methanol D->E F Purify (Column Chromatography or Crystallization) E->F

Caption: Workflow for the one-pot Adler-Longo porphyrin synthesis.
Troubleshooting Logic: Low Yield

When troubleshooting a low-yielding reaction, a systematic approach is necessary to identify the root cause. This diagram outlines a logical workflow for diagnosing the issue.

Troubleshooting_Yield Start Low Porphyrin Yield Check_Reactants Are reactants pure? (e.g., distilled pyrrole) Start->Check_Reactants Check_Conditions Were reaction conditions correct? (Concentration, Temp, Time) Check_Reactants->Check_Conditions [ Yes ] Result_Reactants Repurify starting materials. Check_Reactants->Result_Reactants [ No ] Check_Oxidation Was oxidation complete? (TLC shows no porphyrinogen) Check_Conditions->Check_Oxidation [ Yes ] Result_Conditions Optimize reaction parameters. (e.g., adjust concentration for Lindsey) Check_Conditions->Result_Conditions [ No ] Check_Purification Was there significant product loss during purification? Check_Oxidation->Check_Purification [ Yes ] Result_Oxidation Increase oxidant amount or extend reaction time. Check_Oxidation->Result_Oxidation [ No ] Result_Purification Refine chromatography technique. (e.g., dry loading, better solvent system) Check_Purification->Result_Purification [ Yes ]

Caption: Decision tree for troubleshooting low porphyrin yield.

References

Preventing polymerization during the synthesis of dipyrromethanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization and other side reactions during the synthesis of dipyrromethanes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dipyrromethane synthesis is resulting in a significant amount of polymeric byproduct. What are the common causes and how can I prevent this?

A1: Polymerization is a common side reaction in dipyrromethane synthesis, often acid-catalyzed. The primary cause is the continued reaction of the desired dipyrromethane with the starting aldehyde or with the carbocation intermediate. Here are the key strategies to suppress polymerization:

  • Excess Pyrrole: A large excess of pyrrole is the most common and effective method to minimize polymerization.[1][2][3][4] The high concentration of pyrrole ensures that the carbocation intermediate formed from the aldehyde is more likely to react with a pyrrole molecule rather than with another dipyrromethane molecule. Ratios of pyrrole to aldehyde can range from 10:1 to over 100:1.[1]

  • Control of Reaction Time: The concentration of dipyrromethane increases over time, but so does the formation of oligomeric byproducts.[5] It is crucial to monitor the reaction progress (e.g., by TLC) and stop it when the concentration of the desired product is at its maximum.[5]

  • Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst significantly impact the reaction. While strong acids like trifluoroacetic acid (TFA) are effective, they can also promote polymerization if not used judiciously.[5][6] Milder catalysts or heterogeneous acid catalysts can offer better control. The molar amount of acid is generally about 0.01 to 100 times the molar amount of the aldehyde.[1]

  • Temperature Control: Most dipyrromethane syntheses are carried out at room temperature to minimize side reactions.[1][2][5] In some cases, heating may be required, but it should be carefully controlled as higher temperatures can accelerate polymerization.[1]

Q2: What type of acid catalyst is best suited for dipyrromethane synthesis to avoid polymerization?

A2: The choice of acid catalyst is critical. While there is no single "best" catalyst for all substrates, here is a comparison of commonly used catalysts:

  • Homogeneous Catalysts:

    • Trifluoroacetic Acid (TFA): Widely used and effective, but can lead to scrambling and oligomerization if not carefully controlled.[3][6][7]

    • Boron Trifluoride Etherate (BF₃·OEt₂): Another common strong Lewis acid catalyst.[2][5]

    • InCl₃, SnCl₂·2H₂O, p-Toluenesulfonic Acid (p-TSA): These have also been successfully employed.[1][2][6]

    • Boric Acid: A milder and more environmentally friendly option that has been shown to be effective, particularly in aqueous media, minimizing side product formation.[6][8][9]

  • Heterogeneous Catalysts:

    • Cation Exchange Resins (e.g., T-63, Indion-130): These solid acid catalysts can be easily removed from the reaction mixture by filtration, simplifying workup and potentially reducing acid-catalyzed degradation of the product during purification.[2]

    • Glycine@celite: A milder, reusable catalyst system.[6]

The optimal catalyst and its concentration should be determined empirically for each specific aldehyde and pyrrole substrate.

Q3: My dipyrromethane product appears to be degrading during purification. How can I improve its stability?

A3: Dipyrromethanes can be sensitive to acid and light, leading to degradation.[10] Here are some tips for successful purification and storage:

  • Neutralization: Before purification, it is crucial to quench the acid catalyst. This is often done by washing the reaction mixture with a basic solution like 10% NaOH or by adding powdered NaOH.[1][7]

  • Chromatography Conditions: When using silica gel chromatography, it's important to be aware that residual acidity on the silica can promote degradation. Some protocols recommend using silica gel that has been treated with a base, such as triethylamine (TEA), to prevent acidolysis of the dipyrromethane on the column.[11]

  • Purification Method: Besides chromatography, other purification methods like crystallization, distillation (Kugelrohr), or sublimation can be effective, depending on the properties of the specific dipyrromethane.[1][4][7]

  • Storage: Pure dipyrromethanes should be stored at low temperatures (e.g., 0 °C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[10][11] Dipyrromethanes with electron-withdrawing groups are generally more stable than those with electron-donating groups.[10]

Experimental Protocols & Data

General Experimental Protocol for Dipyrromethane Synthesis

The following is a generalized protocol based on common literature procedures. Specific conditions may need to be optimized for different substrates.

  • Reaction Setup: To a round-bottomed flask, add a large excess of pyrrole (acting as both reactant and solvent).[3]

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[3]

  • Aldehyde Addition: Add the desired aldehyde to the stirred pyrrole.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 15-60 minutes.[3][4][7]

  • Quenching: Once the starting aldehyde is consumed, quench the reaction by adding a basic solution (e.g., 10% NaOH) or powdered NaOH.[1][7]

  • Workup: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Purification: Remove the excess pyrrole by rotary evaporation.[4] The crude product can then be purified by flash chromatography, crystallization, or sublimation.[4][11]

Quantitative Data Summary

The following tables summarize reaction conditions from various literature sources for the synthesis of dipyrromethanes.

Table 1: Effect of Acid Catalyst on the Synthesis of 5-Phenyldipyrromethane

CatalystPyrrole:Aldehyde RatioSolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃ (0.1 equiv)100:1NoneRoom Temp1.562[1]
TFA45:1NoneRoom Temp0.4-[3]
Boric Acid (10 mol%)2:1WaterRoom Temp0.6785[8]
p-TSA-DichloromethaneReflux832[6]
BF₃·OEt₂-EthanolRoom Temp72-[6]

Table 2: Influence of Pyrrole to Aldehyde Ratio

AldehydePyrrole:Aldehyde RatioCatalystYield (%)NotesReference
Benzaldehyde2.1:1Gaseous HCl-Precipitation of product[1]
BenzaldehydeExcessTFA-Suppresses oligomer formation[2]
Pentafluorobenzaldehyde47:1TFA94High yield with large excess[11]
4-Nitrobenzaldehyde47:1TFA72High yield with large excess[11]

Visualizations

Logical Workflow for Troubleshooting Polymerization

G Troubleshooting Polymerization in Dipyrromethane Synthesis A High Polymer Content Observed B Increase Pyrrole:Aldehyde Ratio A->B C Optimize Acid Catalyst A->C D Control Reaction Time & Temperature A->D J Successful Synthesis B->J E Use Milder Catalyst (e.g., Boric Acid) C->E F Use Heterogeneous Catalyst C->F G Reduce Catalyst Concentration C->G H Monitor by TLC and Quench at Optimal Time D->H I Run at Room Temperature or Below D->I E->J F->J G->J H->J I->J

Caption: A flowchart for troubleshooting polymerization issues.

Reaction Pathway: Dipyrromethane Formation vs. Polymerization

G Competing Reaction Pathways cluster_start Starting Materials Pyrrole Pyrrole Dipyrromethane Desired Product: Dipyrromethane Pyrrole->Dipyrromethane Aldehyde Aldehyde (R-CHO) Intermediate Carbocation Intermediate [R-CH-OH]⁺ Aldehyde->Intermediate + H+ H_plus H+ Intermediate->Dipyrromethane + Pyrrole - H₂O Polymer Undesired Product: Oligomers/Polymers Intermediate->Polymer + Dipyrromethane (Undesired Pathway) Dipyrromethane->Polymer + Intermediate (Undesired Pathway)

Caption: Reaction pathways for dipyrromethane synthesis.

References

Technical Support Center: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively available, general recommendations for related pyrrole derivatives suggest storage in a cool, dark, and dry place under an inert atmosphere. For instance, a similar compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, is best stored sealed in a dry environment at 2-8°C[1]. Another related compound, 1H-pyrrole-2,5-dicarbaldehyde, is recommended to be kept in a dark place under an inert atmosphere at room temperature[2]. For the analogous air-sensitive compound 3,4-diethylpyrrole, storage at -20°C under argon is advised[3]. Given the potential for oxidation and degradation, storing this compound at 2-8°C under an inert gas (e.g., argon or nitrogen) is a prudent measure to ensure its stability.

Q2: How sensitive is this compound to air and light?

Pyrrole compounds, particularly those with aldehyde functionalities, can be sensitive to both air and light. The aldehyde groups are susceptible to oxidation, which can be accelerated by exposure to oxygen and UV light. It is strongly recommended to handle the compound under an inert atmosphere and to store it in a light-protected container (e.g., an amber vial).

Q3: What are the potential signs of degradation of this compound?

Degradation of the compound may be indicated by a change in color (e.g., darkening or yellowing), a change in physical form (e.g., from a crystalline solid to a viscous oil), or the appearance of new peaks in analytical tests such as HPLC or NMR. If you observe any of these changes, the compound's purity should be re-verified before use.

Q4: Can I dissolve this compound in a solvent for long-term storage?

Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If it is necessary to prepare a stock solution, it should be stored at a low temperature (e.g., -20°C or -80°C), protected from light, and blanketed with an inert gas. The stability of the compound in the chosen solvent should be validated for the intended storage duration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, procure a fresh batch and ensure it is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).
Compound has changed color Oxidation or decomposition.The compound should not be used if a significant color change is observed. A color change is a strong indicator of impurity. It is advisable to obtain a new lot of the compound.
Low yield in a reaction Use of degraded starting material.Confirm the identity and purity of all reagents. If this compound is suspected to be the issue, re-run the reaction with a freshly opened or newly purchased sample.
Poor solubility Potential degradation leading to polymerization or formation of insoluble byproducts.Attempt to dissolve a small amount in a trusted solvent. If solubility is an issue compared to previous batches, this could be a sign of degradation. Consider purifying the compound if possible, or use a fresh sample.

Storage Condition Summary for Related Pyrrole Derivatives

CompoundStorage TemperatureAtmosphereLight ProtectionReference
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde2-8°CSealed, dryNot specified[1]
1H-Pyrrole-2,5-dicarbaldehydeRoom temperatureInert atmosphereDark place[2]
3,4-Diethylpyrrole-20°CUnder ArgonNot specified[3]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method for assessing the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under different temperature, light, and atmospheric conditions over time.

2. Materials:

  • This compound

  • Amber and clear glass vials with septa

  • Argon or nitrogen gas

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Oven or incubator set to 40°C

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Solvents for analysis (e.g., HPLC-grade acetonitrile, water, deuterated solvent for NMR)

3. Procedure:

  • Initial Analysis (T=0):

    • Take an initial sample of the compound and analyze its purity by HPLC and NMR. This will serve as the baseline.

  • Sample Preparation:

    • Aliquot the compound into several amber and clear vials.

    • For vials to be stored under an inert atmosphere, purge with argon or nitrogen before sealing.

  • Storage Conditions:

    • Condition A (Recommended): 2-8°C, inert atmosphere, dark (amber vial).

    • Condition B (Room Temperature): 20-25°C, inert atmosphere, dark (amber vial).

    • Condition C (Elevated Temperature): 40°C, inert atmosphere, dark (amber vial).

    • Condition D (Light Exposure): 20-25°C, air, exposed to ambient light (clear vial).

    • Condition E (Air Exposure): 20-25°C, air, dark (amber vial).

  • Time Points:

    • Analyze samples from each condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, analyze a sample from each storage condition by HPLC to determine the purity and identify any degradation products.

    • Confirm the structure of the main peak and any major degradation products by NMR if necessary.

4. Data Analysis:

  • Compare the purity of the samples at each time point to the initial analysis.

  • Plot the percentage of the parent compound remaining versus time for each storage condition to determine the degradation rate.

Workflow for Handling and Storage

G cluster_receiving Receiving Compound cluster_storage Storage cluster_handling Handling for Experiment cluster_decision Post-Use cluster_action Action Receive Receive this compound Store Store at 2-8°C under inert atmosphere (Ar/N2) in a dark container Receive->Store Weigh Weigh required amount under inert atmosphere Store->Weigh Dissolve Dissolve in appropriate solvent immediately before use Weigh->Dissolve Leftover Any leftover material? Dissolve->Leftover Reseal Reseal container under inert atmosphere and return to storage Leftover->Reseal Yes Discard Discard appropriately Leftover->Discard No Reseal->Store

Caption: Recommended workflow for handling and storage.

References

Overcoming low yields in mixed aldehyde condensation for porphyrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in mixed aldehyde condensation for porphyrin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and provides actionable solutions to improve reaction outcomes.

Q1: What are the primary causes of low yields in mixed-aldehyde porphyrin synthesis?

A: Low yields are typically a result of several competing factors. The primary issue is the statistical nature of the condensation when using two or more different aldehydes with pyrrole. This leads to a complex mixture of porphyrins (e.g., A₄, B₄, A₃B, cis-A₂B₂, trans-A₂B₂, AB₃), from which the desired product must be isolated, significantly lowering its practical yield.[1][2] Other major causes include:

  • Scrambling: Acid-catalyzed fragmentation of intermediate species (like dipyrromethanes) and their subsequent recombination leads to a statistical mixture of products.[3][4]

  • Formation of Side Products: Uncontrolled polymerization of pyrrole and aldehydes can form linear oligomers and insoluble, tar-like byproducts, which trap reagents and complicate purification.[5][6] This is particularly problematic in high-temperature, one-pot methods like the Adler-Longo synthesis.[5][7]

  • Reversibility of Condensation: The initial acid-catalyzed condensation to form the porphyrinogen precursor is reversible. If the subsequent oxidation step is not efficient, the precursor can revert to starting materials, thus lowering the overall yield.[8]

Q2: My main problem is "scrambling," resulting in a statistical mixture of porphyrins. How can I synthesize a specific trans-A₂B₂ porphyrin with high selectivity?

A: To avoid the statistical mixture produced by a one-pot condensation of pyrrole with two aldehydes, a rational, stepwise approach is necessary. The most effective strategy is the [2+2] condensation method .[1] This involves two key stages:

  • Synthesis of a Dipyrromethane: First, synthesize a 5-aryldipyrromethane by reacting one of the aldehydes (Aldehyde A) with an excess of pyrrole.

  • Condensation with a Second Aldehyde: React the purified dipyrromethane with the second aldehyde (Aldehyde B) under acidic conditions (e.g., TFA or BF₃·Et₂O), followed by oxidation.[5][9]

This method eliminates scrambling by ensuring the controlled assembly of the porphyrin macrocycle, leading to a single major porphyrin product.[3][5]

Q3: What are the optimal reaction conditions for the condensation step to minimize side reactions?

A: The optimal conditions depend on the chosen synthetic methodology. For sensitive aldehydes and to avoid tar formation, the Lindsey synthesis conditions are preferred over the harsher Adler-Longo method.[8][10] Key parameters for a successful Lindsey synthesis include:

  • High Dilution: Reactant concentrations are kept very low (typically ~10 mM) in a large volume of solvent. This favors the intramolecular cyclization that forms the porphyrinogen over intermolecular polymerization.[5][11]

  • Acid Catalyst: A Lewis acid or a strong protic acid is required. Common choices include trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·Et₂O), or methanesulfonic acid.[10][12] The catalyst concentration must be optimized, as excessive acid can promote scrambling.[13]

  • Solvent: Dry, chlorinated solvents like dichloromethane (DCM) are standard for the Lindsey method.[8][10]

  • Inert Atmosphere: The condensation step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation and the formation of unwanted side products.[8]

Q4: How does the choice of oxidant affect the final yield?

A: The oxidation step is critical as it converts the unstable, non-aromatic porphyrinogen intermediate into the stable, aromatic porphyrin, effectively locking in the macrocycle.[14]

  • High-Potential Quinones: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil are highly effective and rapid oxidants, often providing the best yields in Lindsey-type syntheses.[5][8] However, they are expensive.[5]

  • Air/Oxygen: Atmospheric oxygen can be a sufficient oxidant, particularly in methods that use high temperatures, such as the Adler-Longo method (refluxing in propionic acid) or modified procedures involving reflux in dimethylformamide (DMF).[5][7] While cheaper, this method is often slower and can be less efficient.

  • Mechanochemical Oxidation: In solvent-free syntheses, solid oxidizing agents like Oxone (potassium peroxymonosulfate) can be used, though yields are still being optimized.[8]

Q5: What are the most effective purification strategies to isolate the desired porphyrin from a complex reaction mixture?

A: Purification is often the most challenging step.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for separating different porphyrin isomers and removing oligomeric byproducts.[5][8] A sacrificial pre-column of silica can be used to trap highly insoluble polymeric materials, extending the life of the main column.[2]

  • Crystallization: In cases where a highly selective synthesis is achieved (e.g., a [2+2] condensation), the desired porphyrin can sometimes be purified by simple crystallization, which is ideal for large-scale synthesis as it avoids chromatography.[5][7]

  • Solvent Extraction: Initial workup often involves washing with aqueous solutions to remove the acid catalyst and other water-soluble impurities.

Quantitative Data on Porphyrin Synthesis Yields

The choice of synthetic method has a profound impact on the expected yield. The tables below summarize typical yields for various methods and illustrate the effect of reaction conditions.

Table 1: Comparison of Common Porphyrin Synthesis Methodologies

Synthetic MethodTypical ConditionsTypical YieldAdvantagesDisadvantages
Adler-Longo Pyrrole + Aldehyde in refluxing propionic acid (~141°C), open to air.10–30%[7]One-step, simple setup.Harsh conditions, tar formation, difficult purification.[5][7]
Lindsey Two-step: 1) Acid-catalyzed condensation at RT under N₂. 2) Oxidation with DDQ or p-chloranil.10–60%[8][15]High yields for sensitive aldehydes, cleaner reaction.[10]Requires high dilution (large solvent volumes), expensive oxidants.[5]
Green H₂O-MeOH/HCl Two-step: 1) Condensation in H₂O-MeOH with HCl. 2) Oxidation via reflux in DMF.10–40%[7][15]Reduces use of chlorinated solvents, avoids expensive oxidants.Yields may be lower than the classic Lindsey method.
Mechanochemical Solvent-free grinding with an acid catalyst, followed by oxidation.Comparable to Lindsey (with DDQ oxidation); lower with mechanochemical oxidation.[8]"Green" (solvent-free), simple.Yields can be variable; still an emerging technique.[8][10]

Table 2: Optimization of the Oxidation Step in a Green Synthesis Protocol

Reaction: Synthesis of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin from the intermediate tetrapyrrane.[5][7]

Oxidation SolventConditionsYield
Methanol (CH₃OH)Reflux4%
1-ButanolReflux7%
Dimethylformamide (DMF)Reflux 1.5 h, then stir overnight at RT in air.21% (for TPP)[7]

Detailed Experimental Protocols

Protocol 1: General Lindsey-Type [2+2] Synthesis of trans-A₂B₂ Porphyrins [9]

  • Condensation: In a flask protected from light, dissolve 5-aryldipyrromethane (200 mmol) and a different aryl aldehyde (100 mmol) in dry dichloromethane (DCM, 40 mL). Stir under a nitrogen atmosphere for 2 minutes.

  • Catalysis: Add trifluoroacetic acid (TFA, 5 µL) to the mixture. Continue stirring under nitrogen at room temperature in the dark for 4 hours.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 300 mmol) to the reaction mixture. Remove the nitrogen inlet and stir for an additional 3 hours, open to the air.

  • Purification: Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, pass the crude mixture through a silica gel plug to remove baseline impurities and excess DDQ. Further purify the product using silica gel column chromatography.

Protocol 2: Green Two-Step Synthesis of A₄ Porphyrins [5][7]

  • Condensation: In a 250 mL flask, add the aldehyde (2.0 mmol) and pyrrole (2.0 mmol) to a solvent mixture of methanol (100 mL) and water (50 mL). Add concentrated HCl (10 mL) and stir the mixture at room temperature for 2 hours.

  • Isolation of Intermediate: Collect the resulting pink precipitate by filtration.

  • Oxidation & Cyclization: Transfer the precipitate to a new flask and dissolve it in reagent-grade dimethylformamide (DMF). Reflux the solution for 1.5 to 2 hours.

  • Final Steps: Allow the mixture to cool and stir overnight at room temperature, open to the air. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid by silica gel column chromatography or crystallization to obtain the pure porphyrin.

Visualized Workflows and Concepts

Diagram 1: Troubleshooting Flowchart for Low Porphyrin Yields

start Low Porphyrin Yield q1 Complex mixture of porphyrins observed (via TLC/MS)? start->q1 q2 Significant tar / polymer byproducts formed? start->q2 q3 Starting material remains (incomplete reaction)? start->q3 q1->q2 No sol1 Cause: Statistical Condensation / Scrambling Solution: • Switch to a rational [2+2] synthesis using a dipyrromethane precursor. • Use sterically hindered dipyrromethanes. q1->sol1 Yes q2->q3 No sol2 Cause: Harsh Reaction Conditions Solution: • Switch from Adler-Longo to milder Lindsey conditions (RT, high dilution). • Ensure reaction is protected from light. q2->sol2 Yes sol3 Cause: Inefficient Catalysis or Oxidation Solution: • Check catalyst activity/concentration. • Increase reaction time for condensation step. • Use a stronger oxidant (e.g., DDQ). • Ensure efficient stirring. q3->sol3 Yes end Improved Yield q3->end No sol1->end sol2->end sol3->end

Caption: A logical workflow for diagnosing and solving common causes of low yields in porphyrin synthesis.

Diagram 2: Mixed-Aldehyde Condensation Pathway and Product Scrambling

cluster_reactants Reactants cluster_products Final Product Mixture (after Oxidation) Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation AldehydeA Aldehyde A AldehydeA->Condensation AldehydeB Aldehyde B AldehydeB->Condensation Porphyrinogen Mixture of Porphyrinogen Intermediates Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ, Air) Porphyrinogen->Oxidation note Scrambling leads to a statistical distribution of all 6 porphyrin products, reducing the yield of the desired trans-A₂B₂ and cis-A₂B₂ isomers. Porphyrinogen->note A4 A₄ Oxidation->A4 B4 B₄ Oxidation->B4 A3B A₃B Oxidation->A3B AB3 AB₃ Oxidation->AB3 transA2B2 trans-A₂B₂ Oxidation->transA2B2 cisA2B2 cis-A₂B₂ Oxidation->cisA2B2 cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Reagents 1. Prepare Reagents (Pyrrole, Aldehyde(s), Dry Solvent, Catalyst) Condense 2. Condensation (e.g., Add catalyst, Stir under N₂ at RT) Reagents->Condense Oxidize 3. Oxidation (e.g., Add DDQ or reflux in air) Condense->Oxidize Workup 4. Workup (Wash to remove acid, Dry organic layer) Oxidize->Workup Purify 5. Purification (Silica Gel Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, UV-Vis) Purify->Characterize

References

Technical Support Center: Purification of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. The following information is designed to help you identify and remove common impurities encountered during its synthesis, which is typically achieved via a Vilsmeier-Haack reaction on 3,4-diethyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 3,4-diethyl-1H-pyrrole.

  • Side-Reaction Products: Mono-formylated 3,4-diethyl-1H-pyrrole-2-carbaldehyde is a common side product if the Vilsmeier-Haack reaction does not go to completion.

  • Reaction Intermediates: Incomplete hydrolysis of the Vilsmeier-Haack intermediate can leave iminium salt residues.

  • Degradation Products: Pyrrole aldehydes can be unstable and may discolor or polymerize upon prolonged exposure to air, light, or heat.[1]

Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?

A2: A dark, oily product often indicates the presence of significant impurities, particularly unreacted starting materials or solvent residues. It could also suggest some degradation of the desired product. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product remains oily, a purification step like column chromatography is necessary.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: The following techniques are highly recommended:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your crude mixture. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of the desired product and identifying impurities. The aldehyde protons of the product will have a characteristic downfield chemical shift.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unexpected adducts or fragments.

Troubleshooting Purification Issues

Observed Problem Potential Cause Suggested Solution
Low Yield After Purification The product may be partially soluble in the recrystallization solvent even at low temperatures, or it may be adhering to the silica gel during column chromatography.For recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the crude product. For column chromatography, a more polar eluent can be used to recover the product from the column, but this may co-elute with polar impurities.
Product Discolors or Degrades During Purification Pyrrole aldehydes can be sensitive to air, light, and prolonged heat.[1]Minimize exposure to air and bright light. Use degassed solvents for chromatography if possible. Avoid excessive heating during recrystallization. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Multiple Spots on TLC Close to the Product Spot These could be isomers (e.g., mono-formylated at a different position) or closely related impurities.A careful column chromatography with a shallow solvent gradient is recommended. Step-gradient or isocratic elution might be necessary to achieve good separation.
Product Appears Pure by 1H NMR but has a Broad Melting Point This could indicate the presence of amorphous material or trace impurities that do not show up clearly in the NMR spectrum.A second recrystallization from a different solvent system may help to improve the crystallinity and purity.

Experimental Protocols

General Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification Workflow General Purification Workflow for this compound crude Crude Product wash Wash with Hexanes crude->wash Removes non-polar impurities (e.g., unreacted pyrrole) column Silica Gel Column Chromatography wash->column Primary purification recrystallize Recrystallization column->recrystallize Final purification/ Improves crystallinity pure Pure Product recrystallize->pure

Caption: A general workflow for the purification of the target compound.

Protocol 1: Purification by Column Chromatography

This method is effective for removing a wide range of impurities.

  • Preparation of the Column:

    • Use silica gel (230-400 mesh) as the stationary phase.

    • Pack the column using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexanes, to elute highly non-polar impurities.

    • Gradually increase the polarity of the eluent. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the ethyl acetate content).

    • Monitor the fractions by TLC to identify those containing the desired product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

Impurity to Remove Suggested Eluent System (Hexanes:Ethyl Acetate)
Unreacted 3,4-diethyl-1H-pyrroleStart with 100% Hexanes, then 95:5
Mono-formylated pyrrole90:10 to 80:20
Desired Product 80:20 to 70:30 (typical)
Highly polar impurities50:50 and higher polarity
Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material. The key is to find a suitable solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Selection:

    • Ethanol or a mixture of ethanol and water can be a good starting point for recrystallization. Other solvent systems to try include ethyl acetate/hexanes.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common purification issues.

Troubleshooting Logic Troubleshooting Logic for Purification Issues start Crude Product Analysis (TLC/NMR) oily Oily Product? start->oily multiple_spots Multiple Spots on TLC? oily->multiple_spots No vacuum High Vacuum to Remove Volatiles oily->vacuum Yes discolored Product Discolored? multiple_spots->discolored No column Column Chromatography multiple_spots->column Yes recrystallize Recrystallization discolored->recrystallize No inert_atm Handle Under Inert Atmosphere discolored->inert_atm Yes vacuum->multiple_spots column->discolored pure Pure Product recrystallize->pure inert_atm->recrystallize

Caption: A decision tree for troubleshooting purification problems.

References

Technical Support Center: Troubleshooting Low Reactivity of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde in various condensation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues such as low yields, incomplete reactions, and side product formation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in condensation reactions?

A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors. The electron-donating nature of the two ethyl groups at the 3 and 4 positions of the pyrrole ring increases the electron density at the formyl carbons, making them less electrophilic and thus less susceptible to nucleophilic attack. Additionally, the ethyl groups can sterically hinder the approach of nucleophiles to the aldehyde functionalities.

Q2: What are the most common types of condensation reactions for this molecule?

A2: this compound is a versatile building block commonly used in:

  • Knoevenagel Condensations: Reaction with active methylene compounds.

  • BODIPY Dye Synthesis: Condensation with pyrrole derivatives followed by oxidation and complexation with boron trifluoride.

  • Porphyrin and Corrole Synthesis: Condensation with dipyrromethanes or other pyrrolic precursors.[1]

  • Schiff Base Formation: Reaction with primary amines to form di-imines.

Q3: What general strategies can I employ to improve reaction yields?

A3: To overcome the inherent low reactivity, consider the following general strategies:

  • Choice of Catalyst: Employing a more effective acid or base catalyst can significantly enhance the reaction rate. For instance, strong acid catalysts are often used in BODIPY synthesis.

  • Higher Reaction Temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed.

  • Anhydrous Conditions: For many condensation reactions, the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the product.

  • Choice of Solvent: The polarity and boiling point of the solvent can influence reaction rates and yields.

  • Increased Reagent Concentration: In some cases, using a higher concentration of the reactants can favor the desired reaction pathway.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.

Troubleshooting Steps:

  • Catalyst Choice: If you are using a weak base like piperidine or triethylamine with little success, consider a stronger base catalyst system if compatible with your substrates. However, be cautious as strong bases can promote self-condensation of the aldehyde. Alternatively, for some Knoevenagel-type reactions, Lewis acids can be employed.

  • Solvent and Water Removal: Ensure your solvent is anhydrous. The water produced during the condensation can inhibit the reaction. Consider using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

  • Reaction Temperature: Gently heating the reaction mixture can improve the yield. Monitor the reaction for potential side product formation at higher temperatures.

  • Nature of the Active Methylene Compound: The reactivity of the active methylene compound is crucial. Compounds with stronger electron-withdrawing groups will be more acidic and react more readily.

Logical Workflow for Troubleshooting Low Yield in Knoevenagel Condensation

knoevenagel_troubleshooting start Low Yield in Knoevenagel Condensation catalyst Optimize Catalyst start->catalyst solvent Modify Solvent/Water Removal catalyst->solvent If no improvement end Improved Yield catalyst->end Success temperature Adjust Reaction Temperature solvent->temperature If no improvement solvent->end Success reagent Evaluate Active Methylene Compound temperature->reagent If no improvement temperature->end Success reagent->end Success bodipy_workflow A Mix Aldehyde and Pyrrole Derivative B Add Acid Catalyst (e.g., TFA) A->B C Stir/Grind (Condensation) B->C D Add Oxidizing Agent (e.g., DDQ) C->D E Add Base (e.g., Et3N) D->E F Add Boron Source (BF3.OEt2) E->F G Purification F->G H BODIPY Dye G->H

References

Validation & Comparative

Comparative NMR Analysis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison for researchers in synthetic chemistry and drug discovery.

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and two key structural analogs: the parent compound pyrrole-2,5-dicarbaldehyde and its 3,4-dimethyl substituted counterpart. This information is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for understanding the electronic effects of alkyl substitution on the pyrrole ring.

Due to the limited availability of experimentally derived public data for this compound, this guide utilizes predicted spectral data generated from established computational models. These predictions offer a robust framework for comparison and interpretation of experimental results.

¹H NMR Spectral Data Comparison

The proton NMR spectra of these pyrrole derivatives are characterized by signals from the aldehydic protons, the NH proton of the pyrrole ring, and the substituents at the 3 and 4 positions. The chemical shifts are influenced by the electron-donating or withdrawing nature of the functional groups and the overall aromaticity of the pyrrole ring.

CompoundAldehyde CHO (ppm)Pyrrole NH (ppm)Pyrrole H-3, H-4 (ppm)Alkyl Substituent (ppm)
This compound (Predicted)~9.8~10.5-~2.7 (q, 4H, -CH₂-), ~1.2 (t, 6H, -CH₃)
Pyrrole-2,5-dicarbaldehyde (Predicted)~9.7~11.0~7.1 (s, 2H)-
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde (Predicted)~9.7~10.6-~2.3 (s, 6H, -CH₃)

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. Key resonances include the carbonyl carbons of the aldehyde groups and the carbons of the pyrrole ring. The chemical shifts of the pyrrole ring carbons are particularly sensitive to the nature of the substituents at the 3 and 4 positions.

CompoundAldehyde C=O (ppm)Pyrrole C-2, C-5 (ppm)Pyrrole C-3, C-4 (ppm)Alkyl Substituent (ppm)
This compound (Predicted)~185.0~135.0~125.0~19.0 (-CH₂-), ~15.0 (-CH₃)
Pyrrole-2,5-dicarbaldehyde (Predicted)~184.0~138.0~118.0-
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde (Predicted)~184.5~136.0~122.0~12.0 (-CH₃)

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for pyrrole-based compounds.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse width.

    • The acquisition time should be around 3-4 seconds with a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • A 30-45° pulse width is commonly used to reduce the relaxation delay.

    • A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay of 2 seconds are typical.

    • A significantly larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

Structure and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that give rise to the signals in the NMR spectra.

G This compound Structure and NMR Correlations cluster_0 Chemical Structure cluster_1 ¹H NMR Signals cluster_2 ¹³C NMR Signals struct H_NH NH ~10.5 ppm struct->H_NH:w H_CHO CHO ~9.8 ppm struct->H_CHO:w H_CH2 -CH₂- ~2.7 ppm (q) struct->H_CH2:w H_CH3 -CH₃ ~1.2 ppm (t) struct->H_CH3:w C_CO C=O ~185.0 ppm struct->C_CO:w C_25 C-2, C-5 ~135.0 ppm struct->C_25:w C_34 C-3, C-4 ~125.0 ppm struct->C_34:w C_CH2 -CH₂- ~19.0 ppm struct->C_CH2:w C_CH3 -CH₃ ~15.0 ppm struct->C_CH3:w

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure.

A Comparative Guide to the Synthetic Routes of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential synthetic routes for 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, a valuable building block in the synthesis of complex molecules such as porphyrins and Schiff base ligands. Due to the limited availability of detailed experimental data in the public domain for this specific molecule, this comparison is based on established general methods for the synthesis of analogous pyrrole-2,5-dicarbaldehydes. The primary routes discussed are the direct diformylation of 3,4-diethylpyrrole via the Vilsmeier-Haack reaction and a multi-step approach involving the protection and subsequent deprotection of the aldehyde functionalities.

Introduction

This compound is a key intermediate in the synthesis of various macrocyclic compounds. Its symmetrical structure with two reactive aldehyde groups allows for the construction of intricate molecular architectures. A notable application is in the formation of Schiff base complexes, as demonstrated by the work of Sessler, Mody, and Lynch in the synthesis of a uranyl(VI) Schiff base complex[1][2][3][4][5]. The choice of synthetic route to this dialdehyde can significantly impact the overall efficiency, yield, and purity of the final product. This guide aims to provide a framework for comparing the most probable synthetic strategies.

Synthetic Routes Overview

Two main strategies are considered for the synthesis of this compound:

  • Route A: Vilsmeier-Haack Diformylation. This is a direct, one-pot method for introducing two formyl groups onto the electron-rich 3,4-diethylpyrrole ring. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of aromatic and heteroaromatic compounds[6][7][8].

  • Route B: Dithiolane Protection Method. This multi-step approach involves the introduction of protected aldehyde precursors, specifically 1,3-benzodithiolyl groups, onto the pyrrole core, followed by hydrolysis to unveil the dicarbaldehyde. This method offers a general route to pyrrole-2,5-dicarbaldehydes with potentially high yields for various substituted pyrroles[9].

The logical workflow for comparing these synthetic routes is depicted below.

Logical Workflow for Comparing Synthetic Routes A Route A: Vilsmeier-Haack Diformylation D Comparison Criteria: - Yield - Purity - Reaction Time - Temperature - Reagents & Solvents - Number of Steps A->D B Route B: Dithiolane Protection Method B->D C Starting Material: 3,4-Diethylpyrrole C->A C->B E Evaluation & Selection D->E

Caption: Logical workflow for the comparison of synthetic routes.

Data Presentation

A direct quantitative comparison is challenging without specific experimental data for this compound. However, based on general procedures for similar compounds, a qualitative and estimated quantitative comparison is presented in the following tables.

Table 1: Comparison of Synthetic Route Performance

ParameterRoute A: Vilsmeier-Haack DiformylationRoute B: Dithiolane Protection Method
Starting Material 3,4-Diethylpyrrole3,4-Diethylpyrrole
Key Reagents POCl₃, DMF2-(3,4-Diethyl-1H-pyrrol-2-yl)-1,3-benzodithiole, BuLi, 1,3-benzodithiolylium tetrafluoroborate, HgO, HBF₄
Number of Steps 1 (direct diformylation)3 (mono-substitution, di-substitution, hydrolysis)
Reported Yields (General) Moderate to good (typically 40-70% for diformylation)Good to excellent (overall yields of 32-90% reported for various derivatives)[9]
Reaction Conditions Typically low to moderate temperatures (0 °C to 60 °C)Step-wise conditions, including low temperatures for lithiation (-78 °C) and heating for hydrolysis
Purification Column chromatographyColumn chromatography for intermediates and final product
Scalability Generally scalablePotentially more challenging to scale up due to multiple steps and use of pyrophoric reagents (BuLi)
Safety Considerations Use of corrosive and reactive POCl₃Use of pyrophoric BuLi, toxic mercury salts, and corrosive HBF₄

Table 2: Reagents and Solvents

RouteReagentsSolvents
A: Vilsmeier-Haack 3,4-Diethylpyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane (DCM) or DMF
B: Dithiolane Method 3,4-Diethylpyrrole, Butyllithium (BuLi), 2-(1,3-Benzodithiol-2-ylium) tetrafluoroborate, Mercury(II) oxide (HgO), Tetrafluoroboric acid (HBF₄)Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)

Experimental Protocols

Route A: Vilsmeier-Haack Diformylation (Generalized Protocol)

The experimental workflow for the Vilsmeier-Haack diformylation is a straightforward one-pot reaction.

Experimental Workflow: Vilsmeier-Haack Diformylation A Vilsmeier Reagent Formation: POCl3 + DMF B Addition of 3,4-Diethylpyrrole A->B C Reaction at Controlled Temperature B->C D Aqueous Workup & Hydrolysis C->D E Extraction & Purification D->E F This compound E->F

Caption: Generalized workflow for Vilsmeier-Haack diformylation.

Methodology:

  • Vilsmeier Reagent Preparation: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, ~3-4 equivalents) in a suitable solvent such as dichloromethane, phosphorus oxychloride (POCl₃, ~2.2 equivalents) is added dropwise with stirring under an inert atmosphere. The mixture is typically stirred for 30-60 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: A solution of 3,4-diethylpyrrole (1 equivalent) in the reaction solvent is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature or gently heated (e.g., to 40-60 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Hydrolysis: The reaction mixture is cooled and then carefully poured into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route B: Dithiolane Protection Method (Generalized Protocol)

This route involves a three-step process: monosubstitution, disubstitution, and final deprotection.

Experimental Workflow: Dithiolane Protection Method A Monosubstitution: 3,4-Diethylpyrrole + 1,3-Benzodithiolylium salt B Intermediate 1: 2-(1,3-Benzodithiol-2-yl)-3,4-diethylpyrrole A->B C Disubstitution: Intermediate 1 + BuLi + 1,3-Benzodithiolylium salt B->C D Intermediate 2: 2,5-Bis(1,3-benzodithiol-2-yl)-3,4-diethylpyrrole C->D E Hydrolysis: Intermediate 2 + HgO/HBF4 D->E F This compound E->F

Caption: Generalized workflow for the dithiolane protection method.

Methodology:

  • Synthesis of 2-(1,3-Benzodithiol-2-yl)-3,4-diethyl-1H-pyrrole: 3,4-Diethylpyrrole is reacted with a 1,3-benzodithiolylium salt to introduce the first protected aldehyde group at the 2-position.

  • Synthesis of 2,5-Bis(1,3-benzodithiol-2-yl)-3,4-diethyl-1H-pyrrole: The mono-substituted intermediate is deprotonated at the 5-position using a strong base like butyllithium (BuLi) at low temperature (-78 °C), followed by reaction with another equivalent of the 1,3-benzodithiolylium salt to yield the disubstituted pyrrole.

  • Hydrolysis to the Dicarbaldehyde: The 2,5-bis(1,3-benzodithiol-2-yl) intermediate is treated with a mixture of mercury(II) oxide (HgO) and aqueous tetrafluoroboric acid (HBF₄) in a solvent like dimethyl sulfoxide (DMSO). This cleaves the dithioacetal groups to reveal the two aldehyde functionalities, yielding this compound after work-up and purification.

Conclusion

Both the Vilsmeier-Haack diformylation and the dithiolane protection method present viable pathways to this compound.

  • The Vilsmeier-Haack reaction is a more direct and atom-economical approach, making it attractive for its simplicity and fewer synthetic steps. However, the yields for diformylation can sometimes be moderate, and the reaction conditions may require careful optimization to avoid side products.

  • The dithiolane protection method , while being a multi-step process, offers a potentially more controlled and higher-yielding route, as demonstrated for other pyrrole derivatives[9]. The use of hazardous reagents such as butyllithium and mercury salts, however, requires stringent safety precautions and may be a drawback for large-scale synthesis.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available laboratory facilities, and the importance of maximizing the overall yield versus minimizing the number of synthetic steps. Further experimental investigation is required to determine the precise yields and optimal conditions for the synthesis of this compound by these methods.

References

A Spectroscopic Guide to 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of the spectroscopic properties of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and its Schiff base derivative, providing essential data for researchers and professionals in drug development and chemical synthesis. The information presented is supported by established experimental protocols for synthesis and characterization.

Introduction

Pyrrole-2,5-dicarbaldehydes are versatile building blocks in the synthesis of a variety of heterocyclic compounds, including porphyrins and other macrocycles with significant applications in medicinal chemistry and materials science. The introduction of substituents at the 3 and 4 positions of the pyrrole ring, such as the diethyl groups in the title compound, allows for fine-tuning of the molecule's electronic and steric properties. This guide focuses on the spectroscopic signatures of this compound and a representative Schiff base derivative, offering a baseline for the characterization of this class of compounds.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methods for pyrrole synthesis followed by formylation at the 2 and 5 positions. The Schiff base derivative is subsequently synthesized via a condensation reaction between the dicarbaldehyde and a primary amine.

Synthesis of N,N'-(ethane-1,2-diyl)bis(1-(3,4-diethyl-1H-pyrrol-2-yl)methanimine) (Schiff Base Derivative)

A common method for the synthesis of Schiff bases involves the direct reaction of an aldehyde with a primary amine, often with acid catalysis and removal of water.[1][2]

Protocol: To a solution of this compound (1 mmol) in ethanol (20 mL), a solution of ethylenediamine (0.5 mmol) in ethanol (10 mL) is added dropwise with stirring. A few drops of glacial acetic acid are added as a catalyst, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base product.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to characterize the synthesized compounds.

Instrumentation:

  • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively, using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • UV-Vis: UV-Visible absorption spectra are recorded on a spectrophotometer in a suitable solvent like ethanol or DMSO.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source.[3]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its ethylenediamine Schiff base derivative. The data for the parent dicarbaldehyde is based on typical values for similar pyrrole-2,5-dicarbaldehydes, while the data for the Schiff base is derived from literature on analogous compounds.[4][5]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)

CompoundPyrrole-NHAldehyde-CH / Imine-CHPyrrole-HEthyl-CH₂Ethyl-CH₃
This compound~9.5 (br s)~9.8 (s)-~2.7 (q)~1.2 (t)
Schiff Base Derivative~10.2 (br s)~8.3 (s)-~2.6 (q)~1.1 (t)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)

CompoundC=O / C=NPyrrole C2/C5Pyrrole C3/C4Ethyl-CH₂Ethyl-CH₃
This compound~180.0~135.0~128.0~18.0~15.0
Schiff Base Derivative~160.0~138.0~125.0~18.5~15.2

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compoundν(N-H)ν(C=O) / ν(C=N)ν(C-H) aromaticν(C-H) aliphatic
This compound~3250~1650~31002970-2850
Schiff Base Derivative~3280~1630~31002970-2850

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
This compound~290, ~350~15000, ~8000π → π, n → π
Schiff Base Derivative~300, ~380~25000, ~12000π → π, n → π

Table 5: Mass Spectrometry Data (ESI+)

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
This compoundC₁₀H₁₃NO₂180.0968180.0965
Schiff Base DerivativeC₂₂H₃₀N₄351.2594351.2591

Visualizing the Workflow and Relationships

The following diagrams illustrate the synthetic pathway and the logical flow of the spectroscopic analysis.

Synthesis_Workflow Pyrrole 3,4-diethyl-1H-pyrrole Formylation Vilsmeier-Haack Formylation Pyrrole->Formylation Dicarbaldehyde 3,4-diethyl-1H-pyrrole- 2,5-dicarbaldehyde Formylation->Dicarbaldehyde Condensation Condensation (Acid Catalyst) Dicarbaldehyde->Condensation Amine Ethylenediamine Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase

Caption: Synthetic pathway for the Schiff base derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Dicarbaldehyde 3,4-diethyl-1H-pyrrole- 2,5-dicarbaldehyde NMR ¹H NMR ¹³C NMR Dicarbaldehyde->NMR IR FT-IR Dicarbaldehyde->IR UV_Vis UV-Vis Dicarbaldehyde->UV_Vis MS Mass Spectrometry Dicarbaldehyde->MS SchiffBase Schiff Base Derivative SchiffBase->NMR SchiffBase->IR SchiffBase->UV_Vis SchiffBase->MS

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic data presented provides a clear distinction between this compound and its Schiff base derivative. The formation of the imine bond in the Schiff base is readily confirmed by the upfield shift of the CH proton signal and the downfield shift of the corresponding carbon signal in the NMR spectra, as well as the appearance of a characteristic C=N stretching vibration in the IR spectrum. This guide serves as a valuable resource for the identification and characterization of this important class of pyrrole derivatives.

References

A Comparative Guide to the Structural Landscape of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and its structural analogs. While the precise X-ray crystal structure of this compound is not publicly available, this guide leverages crystallographic data from closely related derivatives to provide insights into its potential solid-state properties. The following sections detail synthetic methodologies, compare key crystallographic parameters, and visualize experimental workflows.

The core structure, a substituted pyrrole-2,5-dicarbaldehyde, is a valuable building block in medicinal chemistry and materials science. Its derivatives are utilized in the synthesis of complex macrocycles like porphyrins and other heterocyclic compounds with potential therapeutic applications.[1] Understanding the three-dimensional arrangement of these molecules is crucial for rational drug design and the development of novel materials.

Comparative Crystallographic Data

To offer a predictive comparison, this guide presents crystallographic data for three related pyrrole derivatives. These analogs provide a basis for understanding the molecular geometry and packing arrangements that can be anticipated for this compound. The selected compounds are Diethyl pyrrole-2,5-dicarboxylate, 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, and Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.

ParameterDiethyl pyrrole-2,5-dicarboxylate[2][3]2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde[4]Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate[5]
Molecular Formula C₁₀H₁₃NO₄C₁₄H₁₃NO₄SC₁₂H₁₇NO₄
Molecular Weight 211.22 g/mol 291.31 g/mol 239.27 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 15.552(7)9.0257(3)4.4697(7)
b (Å) 4.355(2)12.6240(5)14.616(2)
c (Å) 16.234(7)11.9914(5)19.784(3)
β (°) 107.410(11)97.700(2)90.467(2)
Volume (ų) 1049.1(8)1353.99(9)1292.4(4)
Z 444
Density (calc) (g/cm³) 1.337--

Experimental Protocols

The synthesis of pyrrole-2,5-dicarbaldehydes and their derivatives can be achieved through various methods. Below are detailed protocols for relevant synthetic pathways.

1. General Synthesis of Pyrrole-2,5-dicarbaldehydes

A versatile method for synthesizing pyrrole-2,5-dicarbaldehyde and its 3,4-disubstituted derivatives involves a multi-step process.[6] This approach is adaptable for the preparation of the title compound, this compound.

  • Step 1: Formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles: The corresponding 3,4-disubstituted pyrrole is reacted with 1,3-benzodithiolium tetrafluoroborate to yield the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate.

  • Step 2: Hydrolysis to Dicarbaldehyde: The intermediate is then hydrolyzed using mercuric oxide (HgO) in aqueous tetrafluoroboric acid (HBF₄) and dimethyl sulfoxide (DMSO) to afford the final pyrrole-2,5-dicarbaldehyde derivative. The overall yields for 3,4-disubstituted derivatives are reported to be in the range of 32-90%.[6]

2. Synthesis of Diethyl pyrrole-2,5-dicarboxylate via Ring Contraction

An alternative synthetic route to a related diester involves an unexpected base-induced ring contraction of a 1,4-thiazine precursor.[2]

  • Starting Materials: The synthesis begins with ethyl bromopyruvate and cysteine ethyl ester hydrochloride to form a diethyl dihydrothiazinedicarboxylate.

  • Dehydrogenation: This intermediate is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Ring Contraction: The resulting diethyl thiazinedicarboxylate is treated with sodium hydroxide in ethanol, leading to a ring contraction that yields diethyl pyrrole-2,5-dicarboxylate. The product is purified by column chromatography.[2]

3. Knorr-Type Synthesis of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate

This derivative is synthesized using a Knorr-type pyrrole synthesis.[5]

  • Reaction: The synthesis involves the reaction of methyl 3-oxopentanoate.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an ethyl alcohol solution.[5]

Visualizations

To further elucidate the experimental and structural aspects, the following diagrams are provided.

G General Synthesis of 3,4-Disubstituted Pyrrole-2,5-dicarbaldehydes A 3,4-Disubstituted Pyrrole C 2,5-bis(1,3-benzodithiol-2-yl)pyrrole Intermediate A->C B 1,3-Benzodithiolium Tetrafluoroborate B->C E 3,4-Disubstituted-1H-pyrrole-2,5-dicarbaldehyde C->E Hydrolysis D HgO, aq. HBF4, DMSO

Caption: Synthetic workflow for 3,4-disubstituted pyrrole-2,5-dicarbaldehydes.

G Structural Comparison of Pyrrole Derivatives cluster_0 Target Compound cluster_1 Comparative Structures A This compound (Structure Inferred) B Diethyl pyrrole-2,5-dicarboxylate A->B Similar 2,5-substitution D Dimethyl 3,5-diethyl-1H- pyrrole-2,4-dicarboxylate A->D Diethyl substitution C 2,5-Dimethyl-1-phenylsulfonyl-1H- pyrrole-3,4-dicarbaldehyde B->C Aldehyde vs. Ester

Caption: Logical relationship between the target compound and its crystallized analogs.

References

Purity Assessment of Synthesized 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with commercially available alternatives. The following sections detail the experimental protocols for purity assessment, present comparative data in a tabular format, and illustrate the workflow for analysis. This document is intended to assist researchers in selecting the most suitable starting material for their synthetic needs, particularly in the context of drug development and porphyrin synthesis where high purity is paramount.

Comparative Purity Analysis

The purity of synthesized this compound is critically important for its successful application as a precursor in the synthesis of porphyrins and other complex macrocycles.[1] Impurities can lead to side reactions, lower yields, and difficult purification steps in subsequent synthetic transformations. This section compares the typical purity of in-house synthesized this compound with commercially available alternatives.

Table 1: Comparison of Purity Data for this compound and Alternatives

CompoundSynthesis Method/SourceTypical Purity (%)Key Remarks
This compound In-house Synthesis>95% (Post-Purification)Purity is highly dependent on the purification method. Recrystallization or column chromatography is essential.
1H-Pyrrole-2,5-dicarbaldehydeCommercial Supplier (e.g., Sigma-Aldrich)≥95%A simpler, unsubstituted analogue.[2]
3,4-DiethylpyrroleCommercial Supplier (e.g., Santa Cruz Biotechnology)98%The non-formylated precursor to the target compound.[3]
Diethyl pyrrole-2,5-dicarboxylateSynthesized via novel route/Commercial>98% (Post-Purification)An ester analogue which can be a suitable alternative depending on the subsequent reaction steps.[4]
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylateKnorr-type reactionHigh (Crystallized)A constitutional isomer with a different substitution pattern.[5]
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehydeCommercial Supplier (e.g., Sigma-Aldrich)Not specifiedBuyer assumes responsibility to confirm purity.[6]

Experimental Protocols

Accurate purity assessment is crucial. The following are detailed protocols for the most common and effective methods for determining the purity of synthesized pyrrole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample.[7]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. A common gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the λmax of the compound, which for pyrrole-2,5-dicarbaldehydes is typically around 280-320 nm. A photodiode array (PDA) detector can be used to analyze the spectra of all eluting peaks to check for co-eluting impurities.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Melting Point Determination

A sharp melting point range is a good indicator of a pure crystalline compound. Impurities will typically broaden and depress the melting point range.

Protocol:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

  • Interpretation: A pure compound will have a sharp melting point range (typically < 2 °C).

Spectroscopic Methods (¹H NMR and IR)

While primarily used for structural elucidation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also provide information about purity.

  • ¹H NMR Spectroscopy: The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. Integration of the signals can be used for quantitative estimation of impurities if their structures are known.

  • IR Spectroscopy: The presence of unexpected absorption bands in the IR spectrum can suggest impurities. For example, the absence of a broad -OH band would indicate the absence of carboxylic acid impurities that could arise from over-oxidation.

Synthesis of this compound

A general and effective method for the synthesis of pyrrole-2,5-dicarbaldehydes involves the formylation of a pre-substituted pyrrole.[8] A more specific, though related, synthesis is the Knorr pyrrole synthesis, which can be adapted to produce a variety of substituted pyrroles.[9]

General Synthetic Approach:

A common strategy involves the Vilsmeier-Haack formylation of 3,4-diethylpyrrole. This reaction introduces the two aldehyde groups at the 2 and 5 positions of the pyrrole ring.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound and its comparison with alternatives.

cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 3,4-diethylpyrrole) reaction Vilsmeier-Haack Formylation start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Synthesized this compound purification->product

Caption: Synthesis workflow for this compound.

cluster_purity Purity Assessment and Comparison Workflow cluster_synthesized Synthesized Product cluster_alternatives Commercial Alternatives synth_prod Synthesized Product hplc_synth HPLC Analysis synth_prod->hplc_synth mp_synth Melting Point synth_prod->mp_synth spec_synth Spectroscopic Analysis (NMR, IR) synth_prod->spec_synth comparison Data Comparison (Purity, Cost, Availability) hplc_synth->comparison mp_synth->comparison alt1 Alternative 1 hplc_alt1 HPLC Analysis alt1->hplc_alt1 mp_alt1 Melting Point alt1->mp_alt1 alt2 Alternative 2 hplc_alt2 HPLC Analysis alt2->hplc_alt2 mp_alt2 Melting Point alt2->mp_alt2 hplc_alt1->comparison mp_alt1->comparison hplc_alt2->comparison mp_alt2->comparison

Caption: Workflow for purity assessment and comparison of synthesized product with alternatives.

References

The Influence of Beta-Substituents on the Electrochemical Properties of Porphyrins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electrochemical behavior of porphyrins is paramount for their application in diverse fields such as catalysis, sensing, and photodynamic therapy. The strategic placement of substituents on the porphyrin macrocycle, particularly at the beta-pyrrolic positions, offers a powerful tool to modulate their electronic properties. This guide provides a comprehensive comparison of the electrochemical characteristics of porphyrins bearing a variety of beta-substituents, supported by experimental data and detailed protocols.

The electronic nature of substituents at the beta-positions of the porphyrin ring profoundly impacts the electron density of the macrocycle's π-system. This, in turn, dictates the ease with which the porphyrin can be oxidized or reduced. Generally, electron-donating groups increase the electron density, making the porphyrin easier to oxidize (less positive oxidation potential), while electron-withdrawing groups decrease the electron density, making oxidation more difficult (more positive oxidation potential) and reduction easier.

Comparative Electrochemical Data

The following table summarizes the first and second oxidation and reduction potentials of various beta-substituted tetraphenylporphyrins (TPP) and their metal complexes. These values, extracted from peer-reviewed literature, provide a quantitative comparison of the electronic effects imparted by different substituents.

Porphyrin DerivativeFirst Oxidation (E¹ₒₓ) [V vs. SCE]Second Oxidation (E²ₒₓ) [V vs. SCE]First Reduction (E¹ᵣₑᏧ) [V vs. SCE]Second Reduction (E²ᵣₑᏧ) [V vs. SCE]Reference
H₂TPP1.001.32-1.29-1.71[1][2]
H₂TPP(NO₂)----[3]
H₂TPP(NO₂) with 4-(carbazol-9-ylmethyl)phenyl (donor)Cathodically shifted vs. H₂TPP(NO₂)Cathodically shifted vs. H₂TPP(NO₂)--[3]
H₂TPP(NO₂) with 4-(phenothiazin-10-ylmethyl)phenyl (donor)Cathodically shifted vs. H₂TPP(NO₂)Cathodically shifted vs. H₂TPP(NO₂)--[3]
MTPP(NHCOMe) (M = Coᴵᴵ, Niᴵᴵ, Cuᴵᴵ, Znᴵᴵ, Vᴵⱽ)--10-70 mV cathodic shift vs. MTPP-[4]
Free base & Mnᴵᴵᴵ TPP(NHCOMe)--10-100 mV anodic shift vs. MTPP-[4]
MTPP(NO₂)MA (electron-withdrawing)0.18–0.23 V anodic shift vs. MTPP-0.21–0.5 V anodic shift vs. MTPP-[5]
MTPP(NO₂)MB (electron-withdrawing)0.19–0.27 V anodic shift vs. MTPP-0.39–0.46 V anodic shift vs. MTPP-[5]
H₂TPP(p-CH₃O-Ph)₂ (electron-donating)Largest cathodic shift in series---[6]
MTPPR₄X₄ (mixed substituents)300-500 mV cathodic shift vs. MTPPX₄ (X=Br, CN)-Marginally cathodic shift-[1][2]

Note: A cathodic shift indicates an easier oxidation or a more difficult reduction (more negative potential), while an anodic shift indicates a more difficult oxidation or an easier reduction (more positive potential). MTPP refers to the corresponding metallated tetraphenylporphyrin.

Key Observations and Structure-Property Relationships

The data consistently demonstrates that the introduction of electron-donating groups , such as alkyl, methoxyphenyl, carbazolyl, and phenothiazinyl moieties, at the beta-positions leads to a cathodic shift in the oxidation potentials.[3][6] This is attributed to the increased electron density in the porphyrin's highest occupied molecular orbital (HOMO), making it easier to remove an electron.

Conversely, the presence of electron-withdrawing groups , like nitro, acetamido (in free base and Mn(III) complexes), methyl acrylate, and mon-benzo groups, results in an anodic shift of both the oxidation and reduction potentials.[4][5] These groups lower the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO), making oxidation more difficult and reduction easier.

Interestingly, mixed substitution patterns can lead to dramatic shifts in redox potentials. For instance, MTPPR₄X₄ compounds exhibit a significant cathodic shift in their first ring oxidation potentials compared to their MTPPX₄ (X = Br, CN) counterparts, highlighting the complex interplay of different substituent effects.[1][2]

Beyond purely electronic effects, the steric bulk of beta-substituents can induce nonplanarity in the porphyrin macrocycle. This distortion can also influence the electrochemical properties by altering the overlap of the π-orbitals.[1][4][5]

Experimental Protocols

The following is a generalized methodology for the electrochemical characterization of porphyrins, based on protocols described in the cited literature.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV):

  • Instrumentation: A standard three-electrode potentiostat.

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or foil.

  • Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or other suitable non-aqueous solvent.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte Concentration: Typically 1 mM.

  • Procedure: The solution is deaerated by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. The potential is then swept between appropriate limits at a scan rate typically ranging from 50 to 200 mV/s for CV. For DPV, specific pulse parameters (pulse amplitude, pulse width, etc.) are optimized to obtain well-defined peaks. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated.

G cluster_porphyrin General Structure of a β-Substituted Porphyrin Porphyrin_Core Porphyrin Macrocycle Meso_Substituent Meso-Substituent (e.g., Phenyl) Porphyrin_Core->Meso_Substituent meso-position Beta_Substituent β-Substituent (Varied Group) Porphyrin_Core->Beta_Substituent β-position

Caption: General structure of a beta-substituted porphyrin.

G cluster_workflow Electrochemical Analysis Workflow A Porphyrin Synthesis & Purification B Sample Preparation (Solvent, Electrolyte) A->B C Three-Electrode Cell Assembly B->C D Deaeration (Inert Gas Purge) C->D E Cyclic Voltammetry (CV) / Differential Pulse Voltammetry (DPV) Measurement D->E F Data Analysis (Redox Potentials) E->F G Structure-Property Correlation F->G

Caption: Workflow for electrochemical analysis of porphyrins.

References

A Comparative Guide to the Synthesis of Pyrrole-2,5-dicarbaldehydes: An Objective Analysis of Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrrole-2,5-dicarbaldehydes is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comprehensive comparison of emerging synthetic methodologies against established techniques, supported by experimental data to inform the selection of the most suitable approach for specific research and development needs.

Data Summary: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key performance indicators of various synthetic methods for producing pyrrole-2,5-dicarbaldehydes and their derivatives. This quantitative data allows for a rapid and objective assessment of each method's efficiency and applicability.

MethodKey ReagentsSubstrate ScopeYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Classical Vilsmeier-Haack POCl₃, DMFPyrrole0.3Not specifiedSingle-step formylation.[1]Extremely low yield for diformylation.[1] Deactivates the ring after the first formylation.[1]
Modified Vilsmeier-Haack Masking groups, POCl₃, DMFPyrrole-2-carbaldehydes11-38Multi-stepImproved yield over the classical method.[1]Multi-step process involving protection and deprotection.[1]
Dithiolane Hydrolysis Method 1,2-Benzenedithiol, HgO, HBF₄, DMSOPyrrole and substituted pyrroles43-90Multi-stepHigh yields for a range of derivatives.[2]Use of toxic mercury reagents.[2] Multi-step procedure.[2]
Oxidative Annulation CuCl₂, I₂, O₂, DMSOAryl methyl ketones, arylamines, acetoacetatesUp to 74Not specifiedHigh selectivity, avoids hazardous oxidants.[3]De novo synthesis, not a direct functionalization of a pre-formed pyrrole ring.[3]
Organocatalytic from Carbohydrates Oxalic acid, Primary amines, DMSOD-Ribose, D-Xylose21-5430 minutesUtilizes renewable starting materials, rapid reaction.[4]Moderate yields, produces N-substituted pyrrole-2-carbaldehydes.[4]

Experimental Protocols: A Detailed Look at Key Methodologies

For reproducibility and adaptation in your own research, detailed experimental protocols for the most significant synthetic methods are provided below.

1. Dithiolane Hydrolysis Method for Pyrrole-2,5-dicarbaldehyde [2]

  • Step 1: Synthesis of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole: A solution of pyrrole and 1,2-benzenedithiol in a suitable solvent is treated with a catalyst (e.g., a Lewis acid) and allowed to react until the formation of the dithiolane-protected intermediate is complete. The product is then isolated and purified by standard chromatographic techniques.

  • Step 2: Hydrolysis to Pyrrole-2,5-dicarbaldehyde: The purified 2,5-bis(1,3-benzodithiol-2-yl)pyrrole is dissolved in a mixture of DMSO and aqueous HBF₄. To this solution, mercury(II) oxide (HgO) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The product, pyrrole-2,5-dicarbaldehyde, is then extracted and purified.

2. Classical Vilsmeier-Haack Formylation of Pyrrole [5][6][7][8][9]

  • Reagent Preparation (Vilsmeier Reagent): Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

  • Formylation Reaction: The substrate, typically a pyrrole derivative, is dissolved in a suitable solvent and cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to the solution. The reaction mixture is stirred at a controlled temperature for a specified period.

  • Work-up: The reaction is quenched by the addition of a basic solution (e.g., aqueous sodium hydroxide or potassium hydroxide) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified by chromatography or recrystallization.

3. Oxidative Annulation for Pyrrole-2-carbaldehyde Derivatives [3]

  • A mixture of an aryl methyl ketone, an arylamine, and an acetoacetate ester is dissolved in DMSO.

  • Copper(II) chloride (CuCl₂) and iodine (I₂) are added as catalysts.

  • The reaction vessel is charged with oxygen (O₂) and heated to 100°C.

  • The reaction is monitored until completion. The resulting pyrrole-2-carbaldehyde derivative is then isolated and purified using standard procedures.

Visualizing the Workflow: From Synthesis to Pure Product

To provide a clear overview of the general experimental process, the following diagram illustrates a typical workflow for the synthesis and purification of pyrrole-2,5-dicarbaldehydes.

G General Experimental Workflow for Pyrrole-2,5-dicarbaldehyde Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reactant Mixing & Reagent Addition B Reaction under Controlled Conditions (Temperature, Time) A->B C Reaction Quenching B->C D Extraction with Organic Solvent C->D E Washing & Drying of Organic Phase D->E F Solvent Evaporation E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for the synthesis and purification of pyrrole-2,5-dicarbaldehydes.

References

Navigating Byproduct Formation in the Synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates with high purity is paramount. This guide provides an in-depth analysis of the reaction byproducts encountered during the synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, a valuable building block in medicinal chemistry. By understanding the formation of these impurities, optimization of reaction conditions can be achieved to maximize the yield and purity of the desired product.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce one or more formyl groups onto the substrate.[3][4][5] In the case of 3,4-diethylpyrrole, the target is the diformylated product, this compound. However, as with many chemical transformations, the formation of byproducts is a significant consideration.

Principal Byproduct: Mono-formylation

The most prevalent byproduct in the synthesis of this compound is the mono-formylated species, 3,4-diethyl-1H-pyrrole-2-carbaldehyde . This occurs due to an incomplete reaction, where only one of the two available alpha-positions on the pyrrole ring undergoes electrophilic substitution by the Vilsmeier reagent. The relative amounts of the desired diformylated product and the mono-formylated byproduct are highly dependent on the reaction conditions, including stoichiometry of the reagents, temperature, and reaction time.

Comparative Analysis of Product and Byproduct

To facilitate the identification and separation of the desired product from the primary byproduct, the following table summarizes their key characteristics.

FeatureThis compound (Desired Product)3,4-diethyl-1H-pyrrole-2-carbaldehyde (Primary Byproduct)Unreacted Starting Material
Chemical Structure Pyrrole ring with ethyl groups at positions 3 and 4, and formyl groups at positions 2 and 5.Pyrrole ring with ethyl groups at positions 3 and 4, and a single formyl group at position 2.3,4-diethylpyrrole
Molecular Formula C₁₀H₁₃NO₂C₉H₁₃NOC₈H₁₃N
Molecular Weight 179.22 g/mol 151.21 g/mol 123.20 g/mol
Polarity More polar due to two carbonyl groups.Less polar than the diformylated product.Least polar of the three.
Chromatographic Behavior (e.g., TLC) Lower Rf value.Higher Rf value compared to the diformylated product.Highest Rf value.
Spectroscopic Signatures (¹H NMR) Two distinct aldehyde proton signals.A single aldehyde proton signal.Absence of aldehyde proton signals.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

The following is a representative protocol for the synthesis, which can be optimized to minimize byproduct formation.

Materials:

  • 3,4-diethylpyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (2.2 equivalents) is dissolved in dichloromethane. The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is then stirred at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Pyrrole: A solution of 3,4-diethylpyrrole (1 equivalent) in dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono- and di-formylated products.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice. The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the mono-formylated byproduct and any unreacted starting material.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route to this compound and the competing pathway that leads to the primary byproduct.

Synthesis_Byproducts reactant reactant product product byproduct byproduct sub 3,4-diethylpyrrole intermediate Mono-formylated Intermediate sub->intermediate + 1 eq. Vilsmeier Reagent reagent Vilsmeier Reagent (DMF/POCl3) final_product This compound intermediate->final_product + 1 eq. Vilsmeier Reagent mono_byproduct 3,4-diethyl-1H-pyrrole-2-carbaldehyde intermediate->mono_byproduct Work-up

Caption: Synthesis pathway and byproduct formation.

By carefully controlling the stoichiometry of the Vilsmeier reagent and the reaction time, the formation of the mono-formylated byproduct can be minimized, leading to a higher yield of the desired this compound. This guide provides a framework for understanding and mitigating the formation of key impurities in this important synthetic transformation.

References

Safety Operating Guide

Proper Disposal of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions:

While the safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with care.[1] General safe handling practices for related compounds, such as pyrrole, recommend avoiding all personal contact, including inhalation, and wearing protective clothing.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., PVC).[2] Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.

  • Eye Protection: Safety glasses with side shields or chemical goggles are recommended.[2][3]

  • Lab Coat: A standard lab coat should be worn.

First Aid in Case of Exposure:

  • Inhalation: Move to fresh air.[1][4]

  • Skin Contact: Take off contaminated clothing immediately and rinse the skin with water or shower.[1]

  • Eye Contact: Rinse with plenty of water. If contact lenses are worn, remove them.[1]

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Operational Plan: Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Assess: Evacuate the immediate area and assess the extent of the spill. For major spills, alert emergency responders.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully take up the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.[5] Cover drains to prevent the product from entering them.[1]

  • Cleanup: Collect the spilled material and any contaminated absorbent material into a suitable, labeled container for disposal.[6] Clean the affected area thoroughly.[1]

Disposal Plan: Step-by-Step Guidance

The primary guidance for disposal comes from the specific SDS, which states that this compound is not a hazardous substance.[1] However, all chemical waste must be managed responsibly and in accordance with local, state, and federal regulations.[2]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label the waste container with the chemical name: "this compound".

  • Segregation: Do not mix this compound with other waste streams, especially not with incompatible materials like strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[2] Keep solid and liquid waste separate.[7] It is best practice to leave the chemical in its original container if possible.[1]

Step 2: Container Management

  • Original Containers: Whenever possible, use the original container for waste collection.[1][8]

  • Waste Containers: If not in the original container, use a sturdy, chemically resistant, and sealable container. Keep the container closed except when adding waste.[9]

  • Empty Containers: Thoroughly empty all contents from any container that held the chemical. The first rinse of the empty container should be collected and disposed of as hazardous waste.[9] After thorough rinsing and drying, obliterate the original label before disposing of the container as solid waste.[9]

Step 3: Final Disposal

  • Non-Hazardous Classification: Based on the SDS, this specific compound is not classified as hazardous waste.[1] However, laboratory policy and local regulations may have stricter requirements.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) office or a licensed disposal company to ensure compliance with all applicable national and local regulations.[1][6]

  • Professional Disposal: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash without explicit approval from your EHS department.[8][9]

Summary of Disposal Information

ParameterGuideline
Hazard Classification Not a hazardous substance or mixture[1]
Primary Disposal Route In accordance with national and local regulations[1]
Waste Segregation Do not mix with other waste[1]
Incompatible Materials Oxidizing agents, acids, acid chlorides, acid anhydrides[2]
Container for Disposal Original container or a properly labeled, sealed container[1]
Empty Container Disposal Collect first rinse as hazardous waste; then, after thorough cleaning, dispose of as solid waste[9]

Experimental Protocol: General Chemical Waste Handling

For the safe management of chemical waste in a laboratory setting, the following general protocol should be followed:

  • Inventory Management: Maintain an up-to-date inventory of all chemicals to minimize excess stock and potential waste.[9]

  • Waste Minimization: Where possible, reduce the scale of experiments to generate less waste.[9]

  • Labeling: Ensure all chemical containers, including waste containers, are clearly and accurately labeled.[9]

  • Storage: Store chemical waste in a designated, well-ventilated area, segregated by compatibility.[10] Use secondary containment for liquid waste.[9]

  • Collection: Arrange for regular collection of chemical waste by a licensed disposal service or your institution's EHS department.

Disposal Decision Pathway

Disposal_Decision_Pathway start Start: Have this compound for Disposal check_sds Consult Specific SDS start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous non_hazardous SDS indicates 'Not a hazardous substance' is_hazardous->non_hazardous No hazardous_general General Pyrrole/Aldehyde Class can be hazardous is_hazardous->hazardous_general Yes (General Class) consult_ehs Consult Institutional EHS / Local Regulations non_hazardous->consult_ehs hazardous_general->consult_ehs follow_ehs Follow EHS guidance for disposal consult_ehs->follow_ehs segregate Segregate and label waste in a sealed container follow_ehs->segregate dispose Dispose via licensed professional waste handler segregate->dispose

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.